copper;iron
Description
Structure
2D Structure
Properties
CAS No. |
11084-94-9 |
|---|---|
Molecular Formula |
CuFe |
Molecular Weight |
119.39 g/mol |
IUPAC Name |
copper;iron |
InChI |
InChI=1S/Cu.Fe |
InChI Key |
IYRDVAUFQZOLSB-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Cu] |
Origin of Product |
United States |
The Significance of Copper Iron Interplay in Diverse Scientific Disciplines
The interaction between copper and iron is a fundamental phenomenon with far-reaching implications across a multitude of scientific fields. This synergistic or sometimes antagonistic relationship governs processes in materials science, catalysis, and geochemistry, making it a critical area of study.
In materials science , the combination of copper and iron gives rise to alloys with unique and valuable properties. The addition of iron to copper can significantly enhance mechanical strength and hardness, making these alloys suitable for applications demanding high durability and resistance to deformation. extrica.com This has led to their use in various industrial components where a combination of strength and conductivity is paramount. The study of copper-iron alloys continues to be an active area of research, with investigations into how varying compositions and processing techniques can be used to tailor their physical and mechanical properties for specific applications. researchgate.netscientific.net
The field of catalysis has seen a surge of interest in bimetallic copper-iron systems. These materials often exhibit enhanced catalytic activity compared to their single-metal counterparts, a phenomenon attributed to the synergistic effects between the two metals. nih.govresearchgate.net This synergy can facilitate electron transfer processes, crucial for a wide range of chemical transformations. mdpi.com Copper-iron catalysts are being explored for their efficacy in advanced oxidation processes for wastewater treatment, organic synthesis, and the production of valuable chemicals. mdpi.comresearchgate.net For instance, in Fenton-like reactions, the presence of copper can accelerate the regeneration of the active iron species, leading to more efficient degradation of pollutants. deswater.com
In geochemistry and environmental science , the interplay between copper and iron influences the mobility and bioavailability of these essential micronutrients in natural systems. The redox cycling of iron can impact the speciation and transport of copper in soils and aquatic environments. Understanding these interactions is crucial for assessing the environmental fate of these metals and for developing remediation strategies for contaminated sites.
Historical Trajectories of Copper Iron Research and Conceptual Advancements
The scientific journey into the relationship between copper and iron has a long and storied past, with early observations paving the way for profound conceptual leaps. The recognition of their interconnectedness dates back to the 19th century, with pivotal discoveries in the realm of biology and medicine.
A landmark moment in the history of copper-iron research was the discovery of copper's essential role in hemoglobin formation. nih.gov In 1848, the French chemist Auguste-Nicolas-Eugène Millon's work suggested a link, and subsequent research in the early 20th century, notably the work of Hart and Elvehjem in 1928, firmly established that copper was necessary for iron utilization in the body. nih.govproquest.com These findings laid the groundwork for understanding the intricate biochemical pathways that connect the metabolism of these two essential elements. nih.gov
The mid-20th century saw continued exploration of this biological connection, with studies focusing on the role of copper-containing proteins like ceruloplasmin in iron transport and mobilization. pnas.org This era marked a shift towards a more mechanistic understanding of the copper-iron interplay at the molecular level.
In the realm of materials science, the development and characterization of copper-iron alloys have a rich history tied to the advancement of metallurgy. The ability to combine these two metals to create materials with enhanced properties has been exploited for various applications over the decades.
The latter half of the 20th century and the dawn of the 21st century witnessed the application of advanced analytical techniques to probe the structure and properties of copper-iron systems at the nanoscale. This has led to a deeper understanding of their catalytic and magnetic properties, opening up new avenues for research and technological development. mdpi.com
Contemporary Research Paradigms and Emerging Frontiers in Copper Iron Chemistry
Conventional Approaches to Copper-Iron Material Synthesis
Conventional methods for producing copper-iron materials are well-established and widely used in industrial settings. These techniques include solid-state reactions, thin-film deposition, and traditional metallurgical processes.
Solid-state synthesis methods involve the reaction of precursors in their solid form, often at elevated temperatures, to produce the desired copper-iron compound.
Co-precipitation is a versatile and straightforward method for synthesizing copper-iron oxides. This technique involves the simultaneous precipitation of copper and iron ions from a solution by adding a precipitating agent. The resulting precipitate, a homogeneous mixture of the metal hydroxides or other precursors, is then washed, dried, and calcined at high temperatures to form the final oxide product. The stoichiometry of the resulting compound can be precisely controlled by adjusting the initial concentrations of the metal salt solutions.
Combustion Solution Synthesis is a rapid and energy-efficient method for producing fine, homogeneous ceramic powders, including copper ferrites. researchgate.net In this process, an aqueous solution containing copper and iron nitrates (as oxidizers) and a fuel, such as urea (B33335) or glycine, is heated. researchgate.net The solution undergoes rapid dehydration, followed by a self-sustaining combustion reaction. This exothermic reaction provides the energy for the synthesis of the oxide, typically resulting in a voluminous, foamy powder with a high surface area. The use of natural extracts like Cinnamon zeylanicum and Aloe vera as fuel agents in a combustion method represents a green synthesis approach to producing copper ferrite (B1171679) (CuFe2O4) nanoparticles. researchgate.net
The following table summarizes key parameters for these solid-state synthesis techniques:
| Technique | Precursors | Key Process | Typical Product | Advantages |
|---|---|---|---|---|
| Co-precipitation | Copper and iron salts (e.g., chlorides, sulfates, nitrates) | Simultaneous precipitation followed by calcination | Copper-iron oxides (e.g., CuFe2O4) | Good stoichiometric control, simple procedure |
| Combustion Solution Synthesis | Metal nitrates and an organic fuel (e.g., urea, glycine) | Rapid, self-sustaining combustion reaction | Nanocrystalline copper ferrites | Fast, energy-efficient, produces high surface area powders |
Thin film deposition techniques are crucial for applications in electronics and optics. These methods allow for the growth of thin layers of copper-iron compounds on various substrates.
Chemical Bath Deposition (CBD) is a simple, low-cost method for depositing thin films from an aqueous solution at low temperatures. aip.orgaaru.edu.jo For copper iron sulfide (B99878) (CuFeS2) thin films, the process involves immersing a substrate in a solution containing sources of copper, iron, and sulfur ions. aip.org By controlling parameters such as pH, temperature, and precursor concentration, the deposition of a uniform and adherent thin film can be achieved. aip.orgnih.gov For instance, CuFeS2 thin films have been successfully grown on glass substrates from an acidic bath containing cupric chloride, iron chloride tetra-hydrate, and thioacetamide. aip.org
Successive Ionic Layer Adsorption and Reaction (SILAR) is a modified CBD technique that offers better control over film thickness and uniformity. rsc.orgresearchgate.net The SILAR process involves the sequential immersion of the substrate into separate cationic and anionic precursor solutions, with a rinsing step in between each immersion to remove excess, unreacted ions. rjwave.org This cycle is repeated to build up the film layer by layer. This method has been widely used for the deposition of various metal oxides and sulfides, including copper oxides, and offers advantages such as low processing temperatures and the ability to coat large areas. rsc.orgiust.ac.ir
Key features of these thin film deposition techniques are highlighted below:
| Technique | Process Description | Typical Products | Key Advantages |
|---|---|---|---|
| Chemical Bath Deposition (CBD) | Substrate immersion in a solution containing all precursor ions. chalcogen.roijcrt.org | Copper iron sulfide (CuFeS2) and copper zinc iron sulfide (CZFS) thin films. aip.orgnih.gov | Simple, low-cost, low temperature. aip.org |
| SILAR | Sequential immersion in separate cationic and anionic solutions with intermediate rinsing. rjwave.org | Copper oxide (CuxO) thin films. rsc.orgresearchgate.net | Precise thickness control, uniform deposition, suitable for large areas. rsc.org |
Traditional metallurgical processes are the cornerstone of producing bulk copper-iron alloys for structural and electrical applications.
Casting is a fundamental process where molten copper-iron alloy is poured into a mold and allowed to solidify. gms-egt.com The process transforms the liquid metal into semi-finished products like billets, slabs, and ingots. gms-egt.com However, due to the positive mixing enthalpy between copper and iron, there is a tendency for phase separation in the liquid state, which can lead to a non-uniform microstructure in the final cast product. usf.edu
Hot Rolling is a deformation process carried out at elevated temperatures to reduce the thickness of the cast alloy and refine its microstructure. For Cu-Fe alloys, hot rolling helps to break down the as-cast dendritic structure, leading to a more homogeneous distribution of the iron-rich phase within the copper matrix. usf.edu This process can be followed by cold rolling and annealing to further enhance the mechanical properties of the alloy. usf.edu
Powder Metallurgy (PM) offers an alternative route to produce copper-iron alloys with a more uniform microstructure compared to casting. wikipedia.orgcopper.org This technique involves blending copper and iron powders, compacting them into a desired shape, and then sintering the compact at a high temperature to bond the particles together. wikipedia.orgcopper.org PM allows for the production of parts with complex geometries and controlled porosity. copper.org A variation of this technique is copper infiltration, where a porous iron or steel compact is infiltrated with molten copper, resulting in a dense composite material with enhanced mechanical and physical properties. copper.orgatlaspressedmetals.com
The following table provides an overview of these metallurgical processes:
| Process | Description | Key Outcome | Common Applications |
|---|---|---|---|
| Casting | Pouring molten alloy into a mold to solidify. gms-egt.com | Production of bulk semi-finished products (ingots, billets). gms-egt.com | Initial fabrication of alloys for further processing. |
| Hot Rolling | Deforming the alloy at high temperatures to reduce thickness. usf.edu | Refinement of microstructure and improved homogeneity. usf.edu | Production of sheets, plates, and bars. |
| Powder Metallurgy | Compacting and sintering of metal powders. wikipedia.orgcopper.org | Fabrication of complex shapes with uniform microstructure. copper.org | Structural parts, self-lubricating bearings. |
Advanced and Green Synthesis Strategies for Copper-Iron Nanomaterials
In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for synthesizing nanomaterials. These "green" synthesis approaches utilize biological systems or benign reagents to produce copper-iron nanoparticles with controlled size and morphology.
Biological entities such as microorganisms and plants offer a rich source of reducing and capping agents for the synthesis of nanoparticles. mdpi.comrsc.org
Microorganism-Mediated Synthesis: Bacteria, fungi, and yeast can be used to synthesize bimetallic nanoparticles through intracellular or extracellular mechanisms. mdpi.comfrontiersin.org In the intracellular pathway, metal ions are transported into the microbial cell and reduced by enzymes. mdpi.com The extracellular mechanism involves the trapping and reduction of metal ions on the cell surface by enzymes secreted by the microorganism. mdpi.com This biological approach is seen as a cost-effective and eco-friendly alternative to conventional chemical and physical methods. frontiersin.org
Plant Extract-Mediated Synthesis: Extracts from various parts of plants, such as leaves, fruits, and seeds, contain a plethora of phytochemicals like polyphenols, flavonoids, and alkaloids that can act as both reducing and stabilizing agents for the synthesis of nanoparticles. nih.govneptjournal.comchemicaljournal.org For example, extracts from green tea and ficus leaves have been successfully used to synthesize iron-copper bimetallic nanoparticles. nih.govneptjournal.com This method is simple, rapid, and avoids the use of toxic chemicals. chemicaljournal.org
A summary of these green synthesis approaches is provided below:
| Method | Biological Agent | Mechanism | Advantages |
|---|---|---|---|
| Microorganism-Mediated | Bacteria, fungi, yeast. mdpi.comfrontiersin.org | Intracellular or extracellular enzymatic reduction of metal ions. mdpi.com | Eco-friendly, cost-effective. frontiersin.org |
| Plant Extract-Mediated | Leaf, fruit, seed extracts. nih.govneptjournal.comchemicaljournal.org | Phytochemicals act as reducing and capping agents. nih.govneptjournal.com | Simple, rapid, non-toxic. chemicaljournal.org |
While surfactants are often used in nanoparticle synthesis to control growth and prevent agglomeration, their removal can be challenging and may lead to surface contamination. Surfactant-free synthesis routes offer a cleaner approach to producing bimetallic copper-iron nanoparticles. These methods often rely on the inherent stabilizing properties of the solvent or other reactants in the synthesis medium. For instance, polyol-based methods, where a high-boiling point alcohol acts as both the solvent and the reducing agent, can be employed to synthesize well-dispersed nanoparticles without the need for additional surfactants. The precise control of reaction parameters such as temperature, precursor concentration, and reaction time is crucial for achieving the desired nanoparticle characteristics in these surfactant-free systems.
Hydrothermal and Sol-Gel Methods for Copper-Iron Oxide Systems
Hydrothermal and sol-gel techniques are prominent wet-chemical methods for synthesizing copper-iron oxide systems, offering excellent control over particle size, morphology, and phase composition. These methods are particularly valued for producing nanoscale materials with high purity and homogeneity at relatively low temperatures compared to traditional solid-state reactions.
Hydrothermal Synthesis
The hydrothermal method involves chemical reactions of precursors in aqueous solutions within a sealed vessel, known as an autoclave, subjected to elevated temperatures and pressures. This technique allows for the crystallization of materials directly from the solution, influencing the resulting product's characteristics through the precise control of parameters such as temperature, reaction time, pH, and precursor concentration.
Research has demonstrated the successful synthesis of various copper-iron oxide materials using this method. For instance, Fe-doped copper oxide (CuO) nanoparticles have been prepared by heating a mixture of copper acetate (B1210297) and iron sulfate (B86663) in an autoclave at 170°C for 14 hours. researchgate.netcerradopub.com.brcerradopub.com.br The pH is often adjusted to a specific value, such as 10, using a base like sodium hydroxide (B78521) to facilitate the precipitation of the desired compound. cerradopub.com.br Following the hydrothermal treatment, the resulting precipitate is typically washed, dried, and calcined at temperatures around 450°C to obtain the final crystalline product. researchgate.netcerradopub.com.brcerradopub.com.br
The parameters of the hydrothermal process are critical in determining the final properties of the material. Studies on CuO nanowires show that reaction time and the concentration of the reducing agent are major influencing factors on the morphology of the synthesized nanostructures. csic.es
| Target Compound | Precursors | Temperature (°C) | Time (hours) | pH / Additives | Resulting Particle Size/Morphology | Reference |
|---|---|---|---|---|---|---|
| Fe-doped CuO | Copper acetate, Iron sulfate | 170 | 14 | 10 (using NaOH) | Spherical nanoparticles | cerradopub.com.brcerradopub.com.br |
| CuFe₂O₄ | Iron nitrate (B79036), Copper nitrate | 200 | 2 | 11 (using NaOH) | ~16 nm, quasi-spherical | inoe.ro |
| Cu-doped Iron Oxide | Iron powder, Copper nitrate | 120 | 24 | NaOH | Nanocomposite | acs.org |
| CuO Nanowires | Copper (II) acetate | 150 | 10 | Pyrrole (reducing agent) | 50-200 nm diameter, 25 µm length | csic.es |
Sol-Gel Method
The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. The process typically involves the hydrolysis and polycondensation of metal alkoxides or metal salts in a solvent. It offers simplicity and excellent control over the product's characteristics, making it a promising option for producing copper-iron oxides. acs.orgnih.gov
The sol-gel auto-combustion method is frequently used for synthesizing copper ferrite (CuFe₂O₄) nanoparticles. researchgate.net In this approach, metal nitrates (e.g., copper nitrate, iron nitrate) are dissolved in a solvent, and a complexing/fueling agent, such as citric acid, is added. rasayanjournal.co.in The solution is heated to form a viscous gel, which is then ignited in an auto-combustion process at a higher temperature (e.g., 200°C) to yield the final oxide powder. rasayanjournal.co.in Subsequent calcination at various temperatures (ranging from 200°C to 950°C) is crucial for achieving the desired crystalline phase and magnetic properties. acs.orgnih.govresearchgate.net
Research has shown that calcination conditions, specifically time and temperature, have a significant impact on the final product. For instance, in the synthesis of CuFe₂O₄, both tetragonal and cubic phases can be formed depending on the synthesis conditions. acs.orgnih.gov A multivariate analysis of a polymer-assisted sol-gel synthesis of copper ferrite revealed that calcination temperature and time directly affect the purity and magnetic properties of the nanoparticles. acs.orgnih.govacs.org Higher temperatures and longer durations generally lead to increased purity and consumption of intermediate oxides like CuO and Fe₂O₃. acs.orgnih.govresearchgate.net For example, one study optimized the synthesis to achieve approximately 96% purity. acs.org The resulting magnetic properties, such as saturation magnetization (Mₛ), can surpass values reported for materials prepared by similar methods. acs.orgnih.gov
| Target Compound | Precursors | Complexing/Fueling Agent | Calcination Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|
| CuFe₂O₄ | Metal nitrates | Not specified (Polymer-assisted) | 750 - 950 | Formation of both tetragonal and cubic phases; purity up to ~96% achieved by optimizing calcination time and temperature. | acs.orgnih.govacs.org |
| CuFe₂O₄ | Not specified | Not specified | 200, 450, 650, 850 | Structural deformation from cubic to tetragonal system observed at 650°C. Average particle diameter of 77.7 nm at 850°C. | researchgate.net |
| CuO | Copper nitrate | Citric Acid | 200 (auto-combustion) | Formation of polycrystalline monoclinic structure with a grain size of 57 nm. | rasayanjournal.co.in |
| CuO | Copper (II) chloride | Ethanol (solvent) | 700 | Produced nanostructures less than 2 µm in size. | semanticscholar.org |
Advanced Characterization Techniques for Copper Iron Materials
Structural and Morphological Analysis of Copper-Iron Compositions
Structural and morphological analyses are fundamental to understanding the physical arrangement of atoms and the resulting micro- and nanostructures in Cu-Fe compositions. These features directly influence the material's mechanical, electrical, and magnetic properties.
X-ray Diffraction (XRD) is a powerful and non-destructive technique used to identify the crystalline phases present in a material and determine their structural properties. researchpublish.com When an X-ray beam is directed at a crystalline sample, the atoms scatter the X-rays, and constructive interference occurs at specific angles determined by the spacing of the atomic planes, according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystal structure.
In Cu-Fe systems, XRD is essential for distinguishing between the primary constituent phases, as iron typically possesses a body-centered cubic (BCC) structure, while copper has a face-centered cubic (FCC) structure. researchgate.net The analysis of diffraction patterns allows for the identification of these phases, as well as any alloy phases or oxides that may have formed. For instance, XRD studies on Cu-Fe alloys reveal distinct peaks corresponding to the different crystal planes of each element. researchgate.net The intensity and position of these peaks can also be affected by the presence of impurities or variations in the alloy's composition. researchgate.net
Furthermore, precise analysis of the peak positions in an XRD pattern enables the calculation of the lattice parameters of the unit cell, which is the basic repeating unit of the crystal structure. researchpublish.comsnu.ac.kr Changes in lattice parameters can indicate the formation of solid solutions, the presence of strain, or the incorporation of atoms into the crystal lattice.
Below is a data table compiled from research findings on a Cu-Fe alloy, showing the diffraction angles (2θ) and their corresponding crystallographic planes.
| Diffraction Angle (2θ) | Miller Indices (hkl) | Corresponding Phase/Plane |
|---|---|---|
| 43.80° | (111) | Copper (FCC) |
| 45.10° | (110) | Iron (BCC) |
| 51.05° | (200) | Copper (FCC) |
| 74.86° | (220) | Copper (FCC) |
| 82.80° | (211) | Iron (BCC) |
Data derived from studies on Cu-Fe alloys. researchgate.net
Electron microscopy techniques use a beam of accelerated electrons to image samples and offer significantly higher resolution than light microscopy. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two complementary methods crucial for studying Cu-Fe materials. nih.gov
Scanning Electron Microscopy (SEM) provides information about the surface topography and composition of a material. In SEM, a focused electron beam scans the surface of the sample, causing the emission of secondary electrons and backscattered electrons. Detectors collect these electrons to form an image. SEM is invaluable for visualizing the microstructure of Cu-Fe alloys, including grain size and shape, the distribution of different phases, and the morphology of surface features. researchgate.netnih.gov It can effectively characterize features from the micron to millimeter scale. nih.gov
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure and nanostructure of materials. nih.gov In TEM, a broad beam of electrons is passed through an ultra-thin specimen. The electrons that are transmitted are focused to form an image. This technique allows for the direct observation of nanoscale features such as copper precipitates within an iron matrix, dislocations, grain boundaries, and crystal defects. scilit.comresearchgate.net High-resolution TEM (HRTEM) can even resolve individual atomic columns, providing profound insights into the atomic arrangement at interfaces and defects.
The following table summarizes the key differences and applications of SEM and TEM in the analysis of copper-iron materials.
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
|---|---|---|
| Principle | Scans a focused electron beam over a surface, detecting emitted or scattered electrons. | Passes a broad electron beam through a thin specimen, detecting transmitted electrons. |
| Resolution | Typically lower; reveals microstructural details. nih.gov | Significantly higher; capable of atomic resolution to view nanostructures. nih.gov |
| Sample Type | Bulk samples, minimal preparation often required. | Ultra-thin specimens (typically <100 nm thick). |
| Primary Information | Surface topography, morphology, phase distribution, and composition. researchgate.net | Internal structure, crystalline defects (dislocations), precipitates, and atomic lattice imaging. scilit.com |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional (3D) topographical map of a material's surface at the nanoscale. researchgate.netazooptics.com An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. A laser beam is reflected off the back of the cantilever onto a photodetector, which measures the cantilever's deflection as the tip interacts with the surface features. jeremyjordan.menanoscientific.org
This technique allows for the true measurement of surface heights, unlike methods that produce two-dimensional images. jeremyjordan.me For Cu-Fe materials, AFM is particularly useful for quantifying surface roughness, visualizing nanoscale grains, and characterizing thin films or coatings. researchgate.net It can differentiate between various phases based on their topographical expression and provides detailed information on surface defects, growth modes, and nucleation sites. azooptics.com AFM can be operated in different modes, such as contact mode or tapping mode, to accommodate various sample types and prevent surface damage. jeremyjordan.me
Spectroscopic Characterization of Copper-Iron Systems
Spectroscopic techniques involve the interaction of electromagnetic radiation with a material to probe its electronic structure, chemical bonding, and vibrational properties. These methods are essential for a complete understanding of the chemical nature of Cu-Fe systems.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the electronic state and local atomic environment of a specific element within a material. xrayabsorption.orgresearchgate.net It involves tuning the energy of an X-ray beam and measuring the absorption coefficient of the material as a function of energy at and above an absorption edge of a core electron. xrayabsorption.org
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. xrayabsorption.org In Cu-Fe materials, XANES can be used to determine the valence states of copper (e.g., Cu⁰, Cu¹⁺, Cu²⁺) and iron (e.g., Fe⁰, Fe²⁺, Fe³⁺) by analyzing the precise energy and shape of the absorption edge. researchgate.net
Extended X-ray Absorption Fine-Structure (EXAFS): This region consists of oscillations that appear at energies well above the absorption edge. xrayabsorption.orglibretexts.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS region provides quantitative information about the local atomic structure, including the coordination number, bond distances, and identity of the atoms surrounding the absorbing element. libretexts.org This makes it invaluable for studying the local environment of copper and iron atoms in alloys, oxides, and complex compounds.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS uses X-rays to eject core-level electrons from the atoms on the sample's surface. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of a specific element and its chemical environment. stanford.edu This allows for the identification of the oxidation states of copper and iron on the material's surface.
Raman spectroscopy is a non-destructive light scattering technique used to probe the vibrational modes of molecules and crystal lattices. ksu.edu.sa When monochromatic light, typically from a laser, interacts with a material, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the energy of the scattered photons, which corresponds to the energy of specific vibrational modes in the material. upenn.edu
In the context of Cu-Fe systems, Raman spectroscopy is particularly effective for identifying and characterizing oxide phases, such as tenorite (CuO) and cuprite (B1143424) (Cu₂O), as well as various iron oxides. researchgate.net Each of these compounds has a unique set of Raman-active vibrational modes that produce a characteristic spectral fingerprint. For example, resonance Raman spectroscopy has been employed to study the iron-oxygen stretching frequencies in iron-containing compounds, providing direct evidence for specific bonding arrangements like the Fe(IV)-OH group. nih.gov The technique is sensitive to crystal structure, defects, and strain, making it a valuable tool for phase identification and quality control of Cu-Fe based materials.
The table below lists characteristic Raman peaks for common copper oxides.
| Compound | Symmetry/Phase | Characteristic Raman Peaks (cm-1) |
|---|---|---|
| CuO (Tenorite) | Monoclinic | ~297, ~342, ~630 |
| Cu₂O (Cuprite) | Cubic | ~111, ~150, ~216, ~628 |
| Cu₄O₃ (Paramelaconite) | Tetragonal | Multiple peaks, with prominent ones related to CuO modes. |
Note: Peak positions can vary slightly depending on factors like particle size, strain, and laser wavelength. researchgate.net
UV-Visible Spectroscopy for Optical Absorbance and Band Gaps
UV-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the optical properties of copper-iron materials, particularly in nanoparticle form. This method measures the absorption of ultraviolet and visible light by the material, which corresponds to the excitation of electrons from the valence band to the conduction band. The energy difference between these two bands is known as the band gap (Eg), a critical parameter for semiconductor and photocatalytic applications.
The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap energy is described by the Tauc equation:
(αhν)γ = B(hν - Eg)
Here, B is a constant, and the exponent γ depends on the nature of the electronic transition. For direct allowed transitions, γ = 2, while for indirect allowed transitions, γ = 1/2. By plotting (αhν)1/γ against hν (a "Tauc plot"), the band gap energy can be determined by extrapolating the linear portion of the curve to the energy axis (where the absorption is zero).
Research on bimetallic copper-iron oxide nanomaterials has utilized UV-Vis spectroscopy to determine how their composition affects their optical properties. For instance, the band gap of iron(III) oxide (Fe₂O₃) and copper(I) oxide (Cu₂O) can be individually assessed and then compared to that of a composite Fe₂O₃/Cu₂O material. Studies have shown that the band gap of the composite material can be tailored by adjusting the ratio of copper to iron, which is advantageous for applications in visible-light-driven photocatalysis. researchgate.net The band gap for copper oxide (CuO) nanoparticles has been reported to be around 1.25 eV to 1.75 eV, while values for Fe₂O₃ are also in the visible range. researchgate.netmdpi.com In one study, the direct band gap of CuO nanowires was estimated to be 3.35 eV, with an indirect band gap at 1.22 eV. researchgate.net Another report on CuO nanoparticles synthesized via a combustion method determined a band gap of approximately 6 eV. rjb.ro
| Material | Reported Band Gap (eV) | Transition Type |
|---|---|---|
| Cu₂O | 2.17 | Direct |
| Fe₂O₃ | 2.20 | Direct |
| FeCu Photocatalyst | 1.95 | Direct |
| CuO Nanoparticles (green synthesis) | 1.63 - 1.75 | Not Specified |
| CuO Nanoparticles (chemical synthesis) | 1.25 | Not Specified |
Electron Paramagnetic Resonance (EPR) for Redox-Active Copper and Iron Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions like copper(II) and iron(III). This makes it an invaluable tool for studying the redox states and local coordination environments of copper and iron in various materials. In Cu-Fe systems, EPR can provide detailed information on the electronic structure of the metal centers, their oxidation states, and their interactions with the surrounding matrix and with each other.
The technique is particularly informative for materials where copper and iron are dispersed within a support matrix, such as in zeolites, which are widely used as catalysts. In copper-exchanged zeolites, for example, EPR spectra can distinguish between different Cu(II) species based on their characteristic g-values and hyperfine coupling constants (A-values). Hydrated copper species in zeolites, such as [Cu(H₂O)₆]²⁺, typically show an isotropic EPR signal at room temperature with a g-value around 2.16-2.17. dtu.dk Upon dehydration, these mobile species can adopt more defined coordination sites within the zeolite framework, leading to distinct anisotropic spectra with different spin Hamiltonian parameters (g∥, g⊥, A∥, and A⊥). acs.org
Studies on Cu-CHA zeolites have identified well-defined copper sites in the six-membered rings of the structure, which are EPR active and give rise to two distinct sets of signals. dtu.dk The interpretation of EPR spectra for dehydrated copper-exchanged zeolites can be complex due to overlapping spectral features, suggesting the presence of multiple distinct copper sites with different local environments. acs.org The presence of iron in these zeolites can further influence the catalytic activity, and EPR can be used to monitor the redox changes in both copper and iron species during catalytic cycles.
| Copper Species in Zeolite | g∥ | A∥ (10⁻⁴ cm⁻¹) | g⊥ | Comment |
|---|---|---|---|---|
| Hydrated Cu-ZSM-5 | 2.31 | 145 | 2.07 | Assigned to [Cu(H₂O)₆]²⁺ or [Cu(H₂O)₅OH]¹⁺ |
| Dehydrated Cu-ZSM-5 (Site 1) | 2.33 | 155 | 2.06 | Stationary copper species coordinated to framework oxygen |
| Dehydrated Cu-ZSM-5 (Site 2) | 2.30 | 170 | 2.06 | Another distinct copper site in the dehydrated zeolite |
| Hydrated Cu-Beta | 2.32 | 142 | 2.06 | Similar to hydrated Cu-ZSM-5, indicating a hydrated copper complex |
Mass Spectrometry (MS) for Molecular Ion Identification of Copper-Iron Complexes
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for identifying the elemental and molecular composition of a sample. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination complexes, as it can transfer intact complex ions from solution to the gas phase for detection.
In the context of copper-iron materials, ESI-MS is instrumental in identifying and characterizing discrete molecular complexes containing both metals. This is particularly relevant in the study of bioinorganic chemistry and in the characterization of metallo-organic frameworks or coordination polymers. Research has employed ESI-MS to investigate the chelation of iron and copper by flavonoids, which are natural compounds with antioxidant properties. nih.gov These studies can reveal the stoichiometry of the metal-ligand complexes formed in solution. For instance, complexes with metal-to-flavonoid ratios of 1:1, 1:2, 2:2, and 2:3 have been observed, with the 1:2 stoichiometry often being the most prevalent. nih.gov
The technique can also be used to study redox reactions involving the metal ions and the ligands. Changes in the oxidation state of the metal, coupled with the oxidation of the ligand (e.g., by loss of hydrogen), can be detected through shifts in the m/z values of the complex ions. nih.gov While quantitative analysis with ESI-MS can be challenging due to variations in ionization efficiency, it provides invaluable qualitative information about the types of copper-iron complexes present in a sample. However, it is important to note that the electrospray process itself can potentially alter the speciation of labile complexes, and therefore, results should be interpreted with care. nih.govacs.org
| Flavonoid | Metal Ion | Observed Complex Stoichiometries (Metal:Flavonoid) |
|---|---|---|
| Quercetin | Fe(II)/Fe(III) | 1:1, 1:2 |
| Quercetin | Cu(II) | 1:1, 1:2 |
| Myricetin | Fe(II)/Fe(III) | 1:1, 1:2 |
| Myricetin | Cu(II) | 1:1, 1:2 |
| Naringenin | Fe(II)/Fe(III) | 1:1, 1:2 |
| Naringenin | Cu(II) | 1:1, 1:2 |
Elemental and Compositional Analysis of Copper-Iron Formulations
Inductively Coupled Plasma (ICP) Analysis for Quantitative Composition
Inductively Coupled Plasma (ICP) analysis, in the form of either ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), is a leading technique for the highly accurate and precise quantitative determination of the elemental composition of materials. In this method, the sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths (in ICP-OES) or become ionized for detection by a mass spectrometer (in ICP-MS).
ICP analysis is widely used to determine the bulk composition of copper-iron alloys, ores, and other formulations. For example, a comparative study on a Cu-Fe alloy with a standard composition of 80% Fe and 20% Cu demonstrated the accuracy of ICP-AES. The analysis yielded a composition of 78.91% Fe and 21.09% Cu, which is in close agreement with the certified values. mdpi.com This highlights the reliability of ICP-based methods for quality control in metallurgical applications.
The technique is also extensively applied in the analysis of geological samples, such as ores, to determine the concentrations of valuable metals like copper and iron, as well as other trace elements. at-spectrosc.comresearchgate.net Methods have been developed for the simultaneous determination of a wide range of elements in geological samples by combining ICP-MS and ICP-OES. spectroscopyonline.com This allows for a comprehensive characterization of the material, from major components to trace impurities. Despite its power, ICP analysis can be subject to spectral interferences (in ICP-OES) and isobaric interferences (in ICP-MS), which must be carefully corrected for to ensure accurate results.
| Technique | Fe (wt. %) | Cu (wt. %) | Standard Deviation (Fe) | Standard Deviation (Cu) |
|---|---|---|---|---|
| Standard Composition | 80.00 | 20.00 | - | - |
| ICP-AES | 78.91 | 21.09 | - | - |
| CF-LIBS | 81.91 | 18.09 | - | - |
| EDX | 77.79 | 22.21 | - | - |
| Mean of Techniques | 79.9 | 20.1 | 1.45 | 1.44 |
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It is typically coupled with a scanning electron microscope (SEM) or a transmission electron microscope (TEM). The focused electron beam of the microscope excites electrons in the sample, causing the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample.
A key capability of EDS is elemental mapping, which provides a visual representation of the spatial distribution of the constituent elements within the sample. By scanning the electron beam across an area of the sample and collecting the EDS signal at each point, a map can be generated that shows the location and relative abundance of copper and iron. This is particularly useful for characterizing bimetallic nanoparticles, alloys with phase segregation, and coated materials. rsc.orgnih.gov For instance, in a Cu-Fe bimetallic nanoparticle, EDS mapping can reveal whether the two metals are uniformly alloyed, or if they have segregated into a core-shell or other heterogeneous structure.
In addition to qualitative mapping, EDS can provide semi-quantitative or fully quantitative compositional analysis. For example, in the analysis of a Cu-Fe alloy, EDS was used to determine the weight percentages of the constituent elements. The results showed a composition of 77.79% iron and 22.21% copper, which was in good agreement with the standard composition and results from other analytical techniques. mdpi.com The accuracy of quantitative EDS analysis can be affected by factors such as sample topography and overlapping X-ray peaks, but with appropriate corrections, it provides a powerful tool for micro-scale compositional analysis.
| Element | Characteristic X-ray Emission Lines (keV) |
|---|---|
| Copper (Cu) | Lα₁: 0.929, Kα₁: 8.047, Kβ₁: 8.91 |
| Iron (Fe) | Lα₁: 0.71, Kα₁: 6.4, Kβ₁: 7.1 |
X-ray Fluorescence (XRF) for Elemental Composition
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In XRF, a primary X-ray beam is used to excite atoms in the sample, causing them to emit fluorescent (or secondary) X-rays at energies characteristic of each element. By measuring the energies and intensities of these emitted X-rays, the elemental makeup of the sample can be determined, both qualitatively and quantitatively.
XRF is widely used for the analysis of copper-iron alloys and ores due to its speed, simplicity, and minimal sample preparation requirements. researchgate.netosti.gov Handheld XRF analyzers are particularly useful for in-field analysis in mining and scrap metal recycling for rapid grade control and sorting. thermofisher.com The technique can accurately determine the concentrations of major and minor elements in these materials.
Quantitative analysis with XRF often involves the use of calibration curves created from standard reference materials with known compositions. scirp.orgscirp.org Studies have shown excellent correlation between XRF measurements and certified lab assay data for elements like copper and iron in ore concentrates. For example, a study on molybdenite concentrates reported a correlation coefficient (R²) of 0.99 for copper and 0.97 for iron between portable XRF readings and laboratory values. thermofisher.com The intensity of the XRF signal for a given element is influenced by the presence of other elements in the sample (matrix effects), but these can be corrected for using various mathematical models to ensure accurate quantitative results. scirp.org
| Sample | Cu (wt. %) - Certified | Cu (wt. %) - XRF | Fe (wt. %) - Certified | Fe (wt. %) - XRF |
|---|---|---|---|---|
| Copper Alloy ZC-4 | - | - | 1.52 | 1.55 |
| Copper Alloy Sample 1 | - | - | 1.52 | 1.56 |
| Copper Alloy Sample 2 | - | - | 1.52 | 1.54 |
| Copper Alloy Sample 3 | - | - | 1.52 | 1.56 |
Electrochemical Characterization of Copper-Iron Compounds
The electrochemical behavior of copper-iron materials is a critical aspect of their characterization, providing insights into their redox properties, stability, and potential applications in areas such as catalysis and energy storage. Techniques like cyclic voltammetry and voltammetry of immobilized microparticles are instrumental in elucidating the intricate electron transfer processes occurring in these bimetallic systems.
Cyclic Voltammetry for Redox Behavior of Copper-Iron Complexes and Materials
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical species. mnstate.edu For copper-iron complexes, CV provides valuable information on the oxidation and reduction potentials of both metal centers, the stability of different oxidation states, and the influence of the coordinating ligands on the electronic properties of the bimetallic core.
The redox potentials of heterobimetallic complexes are influenced by the nature of the metals and the surrounding ligands. For instance, in a study of Fe-Ti heterobimetallic complexes, cyclic voltammetry revealed both reduction and oxidation processes, with a reversible reduction at -2.16 V and an oxidation event at -1.36 V (versus Fc/Fc⁺). researchgate.netacs.org While this example involves an Fe-Ti system, it highlights the capability of CV to probe the distinct redox events in bimetallic systems. The ligand environment plays a crucial role in tuning the redox potentials of metal complexes. nih.gov
The redox behavior of cytochrome c, an iron-containing protein, has been studied in the presence of cyanide, which can coordinate to the iron center. The redox potential of the ferric/ferrous cytochrome c–cyanide redox couple was determined by cyclic voltammetry to be -240 mV versus the standard hydrogen electrode (SHE). nih.gov This illustrates how changes in the coordination sphere of the iron center dramatically alter its redox potential.
The following table summarizes representative redox potentials for copper-iron and related complexes as determined by cyclic voltammetry.
| Complex/Material | Redox Couple | E½ (V) vs. Reference | Reference Electrode | Solvent/Electrolyte | Notes |
|---|---|---|---|---|---|
| FeTi[N(o-(NCH₂P(ⁱPr)₂)C₆H₄)₃] | Reduction | -2.16 | Fc/Fc⁺ | 0.4 M [ⁿBu₄N]PF₆ in THF | Reversible one-electron process. acs.org |
| FeTi[N(o-(NCH₂P(ⁱPr)₂)C₆H₄)₃] | Oxidation | -1.36 | Fc/Fc⁺ | 0.4 M [ⁿBu₄N]PF₆ in THF | acs.org |
| Cytochrome c-cyanide complex | Fe³⁺/Fe²⁺ | -0.240 | SHE | Aqueous buffer | nih.gov |
Voltammetry of Immobilized Microparticles for Solid-State Electrochemical Characterization
Voltammetry of immobilized microparticles (VIMP) is a technique specifically designed for the electrochemical analysis of solid materials. primescholars.com This method involves mechanically transferring a small amount of the solid sample onto the surface of an inert electrode, which is then immersed in a suitable electrolyte to record its voltammetric response. primescholars.comelectrochemsci.org VIMP has been successfully applied to the characterization of various solid-state copper-iron compounds, including oxides and sulfides. electrochemsci.orgcapes.gov.brresearchgate.net
This technique provides a direct way to study the solid-state redox reactions of materials like copper ferrite (B1171679) (CuFe₂O₄) and chalcopyrite (CuFeS₂). electrochemsci.orgcapes.gov.br The resulting voltammograms can be considered as electrochemical fingerprints of the material, offering qualitative and sometimes quantitative information about its composition and electrochemical reactivity. electrochemsci.org
For instance, the electrochemical behavior of different solid samples, such as Cu₂O, CuO, Fe₂O₃, Fe₃O₄, and their binary mixtures, has been investigated using VIMP to understand the electrochemical properties of copper ferrites. researchgate.net The study of chalcopyrite (CuFeS₂) using this method has provided insights into its complex electrochemistry, revealing voltammetric features that are dependent on the experimental conditions, such as the potential scan range. electrochemsci.org The technique has also been used to differentiate between various iron-sulfide minerals, including pyrite (B73398) (FeS₂) and chalcopyrite, based on their distinct voltammetric profiles. electrochemsci.org
The conjoint application of VIMP with other techniques, such as Mott-Schottky analysis, has been used to study the corrosion patinas on copper and bronze objects, which often contain copper and iron corrosion products. nih.gov This approach allows for a detailed characterization of the semiconducting properties of the corrosion layers.
The table below presents a summary of solid-state electrochemical characterizations of copper-iron compounds using the voltammetry of immobilized microparticles.
| Material | Electrolyte | Observed Redox Processes | Notes |
|---|---|---|---|
| Copper Ferrite (CuFe₂O₄) | Aqueous electrolytes | Redox reactions corresponding to both copper and iron species. | The voltammetric signals are a composite of the individual oxides. capes.gov.brresearchgate.net |
| Chalcopyrite (CuFeS₂) | Aqueous electrolytes | Complex voltammetric patterns reflecting the oxidation and reduction of the mineral. | Provides a characteristic "fingerprint" for mineral identification. electrochemsci.org |
| Copper Corrosion Patinas | Aqueous acetate (B1210297) buffer | Reduction of cuprite and other copper corrosion products. | Used in the study of archaeological artifacts. nih.govresearchgate.net |
Catalytic and Electrocatalytic Applications of Copper Iron Systems
Heterogeneous Catalysis Mediated by Copper-Iron Materials
Solid-state catalysts containing both copper and iron are pivotal in several industrial and environmental processes. Their robust nature, ease of separation, and recyclability make them highly attractive for large-scale applications.
Advanced Oxidation Processes (AOPs) are powerful methods for the degradation of persistent organic pollutants in wastewater. Among these, the photo-Fenton process, which utilizes ultraviolet or visible light to enhance the generation of highly reactive hydroxyl radicals (HO•) from hydrogen peroxide (H₂O₂) and an iron catalyst, is particularly effective. mdpi.com The use of bimetallic copper-iron catalysts can significantly improve the efficiency of this process. mdpi.comresearchgate.net
The primary role of iron in the Fenton reaction is the catalytic decomposition of H₂O₂ to form hydroxyl radicals (Equation 1). However, the regeneration of the active Fe²⁺ species from Fe³⁺ is a rate-limiting step (Equation 2). mdpi.com
(1) Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ (2) Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺
Research has demonstrated that the introduction of tartaric acid as a complexing agent can prevent the precipitation of metal ions at neutral pH, increasing the decolorization rate of methylene blue from 52.0% to 92.1% using a CuFe₂O₄ catalyst under light irradiation. mdpi.com The primary oxidizing species in these systems is the hydroxyl radical, which is responsible for the non-selective degradation of a wide range of organic pollutants. mdpi.comnih.gov
Table 1: Performance of Various Copper-Iron Catalysts in Photo-Fenton Degradation
| Catalyst | Pollutant | Light Source | H₂O₂ Conc. | Catalyst Load | pH | Degradation Efficiency | Reference |
|---|---|---|---|---|---|---|---|
| CuFe₂O₄ | Methylene Blue | Light Irradiation | - | - | Neutral | 92.1% (with tartaric acid) | mdpi.com |
| Fe²⁺:Cu²⁺ | Pulp Bleaching Wastewater | UV/Visible | 15 g/L | 1g/L Cu²⁺ + 2g/L Fe²⁺ | ~3 | 78% COD Removal | avestia.com |
| Fe-doped CuO | Methylene Blue | Visible LED | H₂O₂ | - | - | ~100% in 50 min | researchgate.net |
The direct, selective oxidation of light alkanes like methane into valuable chemicals such as methanol is a significant challenge in catalysis, often referred to as a "holy grail". Over-oxidation to carbon dioxide is a common, thermodynamically favored side reaction. acs.org Metalloenzymes, specifically methane monooxygenases (MMOs), accomplish this transformation with remarkable selectivity at ambient conditions using either iron or copper active centers. acs.orgmit.edu Inspired by these biological systems, iron- and copper-exchanged zeolites have been developed as promising heterogeneous catalysts for these reactions. nih.govillinois.eduresearchgate.net
Zeolites provide a unique framework that can stabilize discrete, highly reactive metal-oxo species capable of activating the strong C-H bonds in methane and benzene. acs.orgbohrium.com In copper-exchanged zeolites, dicopper species, such as the [Cu-O-Cu]²⁺ motif, are widely considered to be the active sites for methane-to-methanol conversion. mit.edumdpi.com For iron-exchanged zeolites, a high-valent Fe(IV)=O species, known as the alpha-site, is believed to be the key reactive intermediate. acs.orgresearchgate.net
The combination of both iron and copper within the same zeolite framework can lead to synergistic effects, significantly altering the catalyst's selectivity. Studies have shown that while iron-only ZSM-5 catalysts tend to produce formic acid as the major product from methane oxidation with H₂O₂, the co-deposition of both Fe³⁺ and Cu²⁺ can switch the selectivity to favor methanol, achieving selectivities of around 80%. bohrium.com This highlights the cooperative role of the two metals in directing the reaction pathway towards the desired partial oxidation product.
The Fischer-Tropsch (FTS) synthesis is a cornerstone of gas-to-liquids (GTL) technology, converting synthesis gas (a mixture of carbon monoxide and hydrogen) into a range of hydrocarbons. Iron-based catalysts are widely used due to their low cost and high activity. Copper is a well-established chemical promoter for these catalysts, primarily because it facilitates the reduction of iron oxides (the catalyst precursor) to the active iron carbide phases at lower temperatures. researchgate.netepa.govmdpi.com This enhanced reducibility shortens the catalyst activation period. epa.gov
Table 2: Influence of Copper Promotion on Iron-Based FTS Catalysts
| Catalyst System | Key Finding | Effect on Activity | Effect on Selectivity | Reference |
|---|---|---|---|---|
| Fe-K/AC | Cu promotes the reduction of iron. | Decreased activity | Increased oxygenate selectivity | acs.org |
| Fe-Mn-K/SiO₂ | Cu improves the rate of catalyst activation. | No apparent influence on steady-state activity | Shifts product distribution to heavier hydrocarbons | epa.gov |
| Fe/Al₂O₃ | Cu promotes the formation of Hägg carbide (Fe₅C₂). | Higher catalytic activity | - | researchgate.net |
| Precipitated Iron | Cu facilitates reduction but suppresses CO adsorption. | Decreased initial activity | Higher selectivity to light hydrocarbons and methane | researchgate.net |
Homogeneous Catalysis by Copper-Iron Complexes
Soluble bimetallic complexes of copper and iron enable cooperative catalytic pathways that are inaccessible to single-metal systems, leading to novel reactivity and enhanced efficiency in the formation of complex organic molecules.
Cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. While precious metals like palladium have traditionally dominated this field, there is a strong drive to develop catalysts based on more abundant and less toxic metals like iron and copper. nih.govresearchgate.net
The combination of iron and copper catalysts has been shown to display higher catalytic efficiency in various coupling reactions than either metal used alone. nih.govresearchgate.net This synergistic effect has been successfully applied to a range of transformations, including Sonogashira-type C(sp)-C(sp²) couplings, C-N arylations, C-S couplings, and C-B borylation reactions. researchgate.netresearchgate.net A significant advantage of many of these dual catalytic systems is their ability to function effectively without the need for specialized, expensive ligands, making the protocols more practical and cost-effective. nih.govresearchgate.net For example, a combination of Fe₂O₃ and Cu(acac)₂ was found to be effective for the cross-coupling of terminal alkynes with aryl halides. The precise mechanism of cooperation can vary, but it often involves one metal facilitating a key step in the other metal's catalytic cycle, such as transmetalation or reductive elimination.
Iron-copper cooperative catalysis has proven effective for challenging transformations involving Grignard reagents, such as the alkene-Grignard exchange reaction and the carbometalation of alkynes. researchgate.netacs.orgnih.gov These reactions provide powerful methods for synthesizing valuable organomagnesium reagents and functionalized olefins.
In the alkene-Grignard exchange, a terminal alkene is converted into a primary alkyl Grignard reagent. This reaction is efficiently catalyzed by a combination of an iron salt (e.g., FeCl₃) and a copper salt (e.g., CuBr). nih.govacs.org Similarly, the addition of alkyl Grignard reagents across the triple bond of an alkyne (carbometalation) to form vinyl Grignard reagents is also promoted by an Fe/Cu system. researchgate.netnih.gov Mechanistic studies suggest that the primary catalytic steps, such as the exchange and carbometalation, occur on the iron center. nih.govacs.org The role of copper is to assist in the crucial transmetalation steps, facilitating the exchange of organic groups between the organoiron intermediates and the organomagnesium species, thereby regenerating the active iron catalyst and completing the catalytic cycle. acs.orgacs.org
Transformations of Diazo Compounds Catalyzed by Iron-Copper Systems
The transformation of diazo compounds is a cornerstone of modern synthetic chemistry, providing efficient pathways to valuable molecular structures through carbene transfer reactions. While catalysts based on rhodium and copper have historically dominated this field, there is a growing interest in more earth-abundant and economical metals like iron. The concept of employing a bimetallic iron-copper system for these transformations is an intriguing prospect, though direct, synergistic applications in the literature are sparse. Instead, research has predominantly focused on evaluating and comparing the individual catalytic activities of iron and copper complexes.
Iron complexes, particularly those involving porphyrin ligands, have emerged as potent catalysts for a variety of diazo compound transformations, including cyclopropanation and C-H insertion reactions. researchgate.netoup.com Iron's ability to easily shuttle between different oxidation states and its distinct Lewis acid character allow it to effectively activate diazo compounds. researchgate.netoup.com The general mechanism involves the reaction of the iron catalyst with the diazo compound to form an iron carbene intermediate, which then undergoes carbene transfer. oup.com In certain asymmetric O-H insertion reactions, chiral iron catalysts have demonstrated significantly higher enantioselectivity compared to their copper counterparts. For instance, in the insertion reaction of methyl α-diazo-2-chlorophenylacetate with water, an iron catalyst yielded the product with 95% enantiomeric excess (ee), whereas the analogous copper catalyst only achieved 36% ee. researchgate.net
Copper catalysts are well-established for their efficiency in diazo chemistry, particularly in cyclopropanation reactions. oup.com The mechanism also proceeds through a copper carbene intermediate. Research has extensively explored the influence of various ligands on the reactivity and selectivity of copper catalysts. While highly effective, the development of catalytic systems that mitigate the cost and potential toxicity of some traditional catalysts remains a key research goal.
The exploration of combined iron-copper systems for these transformations remains a nascent field. The distinct catalytic behaviors of iron and copper suggest potential for synergistic activation or complementary catalytic cycles; however, dedicated studies on bimetallic iron-copper catalysts for diazo compound transformations are not yet prevalent in the scientific literature. Current knowledge primarily allows for a comparative analysis of their individual merits, highlighting situations where one metal may be superior to the other.
Electrocatalytic Functions of Copper-Iron Compounds
Bimetallic copper-iron compounds have garnered significant attention as cost-effective and highly efficient electrocatalysts for a range of renewable energy applications. The synergistic interplay between the two metals often leads to enhanced catalytic activity and stability compared to their monometallic counterparts.
Oxygen Reduction and Evolution Reaction (ORR/OER) Mechanisms
The oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are fundamental to technologies such as fuel cells and metal-air batteries. Copper-iron-based materials have shown promise as bifunctional catalysts for both reactions.
In the case of ORR, heterobimetallic catalysts such as copper- and iron-doped carbon nanotubes ((Cu,Fe)−N−CNT) have demonstrated a selective 4-electron reduction of oxygen to water with approximately 99% efficiency. Kinetic studies revealed that the rate constants for the direct 4e⁻ reduction of O₂ to H₂O were two orders of magnitude higher than those for the 2e⁻ reduction to hydrogen peroxide (H₂O₂), indicating a significant enhancement in selectivity due to the heterometallic cooperativity. In contrast, monometallic Fe-N-C catalysts showed comparable rate constants for both pathways.
For the OER, mixed copper-iron oxides have proven to be effective electrocatalysts. The coexistence of copper and iron oxides is beneficial for OER activity. For example, a 6CuO-Fe₂O₃ composite required a potential of only 0.913 V to achieve a current density of 10 mA cm⁻², outperforming commercial RuO₂ catalysts. This enhanced performance is attributed to the synergistic effects between the two metal oxides.
Hydrogen Evolution Reaction (HER) Performance
The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting for hydrogen production. While iron is an affordable and conductive material, its high d-band center leads to excessive hydrogen adsorption, limiting its HER efficiency. The introduction of copper can modulate the electronic structure of iron, thereby improving water dissociation and hydrogen desorption.
Self-supporting copper-iron electrodes have been synthesized at room temperature from iron microparticles. These electrodes exhibit impressive HER performance, achieving low overpotentials of 153 mV and 431 mV at current densities of 10 mA cm⁻² and 300 mA cm⁻², respectively. Furthermore, they demonstrate remarkable stability, with consistent performance over 150 hours. This simple and scalable method for producing Cu-Fe composite electrodes holds significant promise for practical applications in water electrolysis.
CO₂ Reduction Catalysis
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Copper is unique in its ability to catalyze the formation of C-C bonds, leading to the production of hydrocarbons and oxygenates. However, pure copper catalysts often suffer from poor product selectivity and high overpotentials.
Alloying copper with other metals, such as iron, can significantly alter the catalytic properties by tuning the local electronic structure and modulating the adsorption strength of reaction intermediates. This can lead to improved activity and selectivity for specific products. While research into copper-based bimetallic catalysts for CO₂ reduction is extensive, the specific pairing of copper with iron is an area of ongoing investigation. The aim is to leverage the synergistic effects between the two metals to steer the reaction pathway towards desired high-value products, such as ethylene or ethanol, by optimizing the binding energies of key intermediates like *CO.
Synergistic Effects in Copper-Iron Cocatalysis and Bimetallic Systems
The enhanced performance observed in copper-iron bimetallic systems across various catalytic and electrocatalytic applications is largely attributed to synergistic effects between the two metals. This synergy can manifest in several ways, including electronic modifications, structural enhancements, and cooperative catalytic mechanisms.
In electrocatalysis, the combination of copper and iron can lead to a more favorable electronic structure for reactions like the ORR and HER. For instance, in Cu-Fe catalysts for the HER, copper helps to modulate the d-band center of iron, which optimizes the binding energy of hydrogen and facilitates its release, thereby accelerating the reaction kinetics. Similarly, for the ORR, the heterometallic active sites in (Cu,Fe)-N-C materials promote a more selective and efficient 4-electron reduction pathway to water.
In the context of cross-coupling reactions, copper/iron cocatalysis has proven to be more efficient than using either metal alone, often under ligand-free conditions, which enhances the practicality of these protocols. The synergy in these systems is often proposed to involve a redox cycle where both metals participate. For example, a plausible mechanism involves the in-situ reduction of Cu(II) to Cu(I) by an external reductant, followed by the oxidation of Cu(I) to Cu(II) by Fe(III), which in turn generates Fe(II). The Fe(II) species can then be re-oxidized to Fe(III) by molecular oxygen, completing the catalytic cycle. This interplay allows for efficient and sustained catalytic activity.
A summary of the performance of various copper-iron bimetallic systems in different electrocatalytic reactions is presented in the interactive data table below, highlighting the synergistic improvements in key performance metrics.
Interactive Data Table: Performance of Copper-Iron Bimetallic Electrocatalysts
| Catalyst System | Reaction | Key Performance Metric | Value |
| (Cu,Fe)-N-CNT | ORR | e⁻ Pathway Selectivity | ~99% (4e⁻) |
| 6CuO-Fe₂O₃ | OER | Potential @ 10 mA cm⁻² | 0.913 V |
| Cu-Fe Self-Supporting Electrode | HER | Overpotential @ 10 mA cm⁻² | 153 mV |
| Cu-Fe Self-Supporting Electrode | HER | Overpotential @ 300 mA cm⁻² | 431 mV |
| Cu-Fe Self-Supporting Electrode | HER | Stability | >150 hours |
Environmental Chemistry and Biogeochemical Cycling of Copper and Iron
Interactions in Aquatic Systems
The behavior of copper and iron in aquatic environments is dictated by a multitude of processes that influence their speciation, mobility, and bioavailability.
The biogeochemical cycles of iron (Fe) and copper (Cu) in marine systems are intricately linked to ocean productivity and ecosystem health. Both are essential micronutrients, but their availability is often limited by their low solubility in oxic seawater. Their cycling is dominated by complex interactions with organic ligands, photochemical reactions, and physical transport processes.
Speciation and Ligand Production: In the marine environment, over 99% of dissolved iron and copper is bound to organic ligands. These ligands are a diverse group of molecules, including siderophores and other specific copper-binding compounds, produced by marine microorganisms like bacteria and phytoplankton in response to metal scarcity. The speciation, or chemical form, of these metals is crucial as it controls their biological uptake and reactivity. Iron is predominantly found in the Fe(III) oxidation state, which has very low solubility, making its complexation with organic ligands essential for keeping it in the dissolved phase. Copper exists in both Cu(I) and Cu(II) oxidation states, with Cu(II) being more stable in oxic waters and also strongly complexed by organic ligands. The production of these ligands can create a competitive environment between different microbial species for access to these essential trace metals.
Photochemical Processes: Sunlight plays a significant role in the marine cycling of iron and copper. Photochemical reactions can alter the oxidation state of these metals. For instance, the photoreduction of Fe(III) complexed with organic matter can produce more soluble and bioavailable Fe(II). Similarly, photochemical processes can affect copper speciation by reducing Cu(II) to Cu(I) or by degrading the organic ligands that bind to it, thereby releasing free copper ions. These light-driven reactions are a key component of the diurnal cycling of iron and copper availability in surface waters.
Table 1: Dominant Speciation of Iron and Copper in Oxic Marine Waters
| Metal | Predominant Oxidation State | Dominant Form | Key Controlling Factor |
|---|---|---|---|
| Iron | Fe(III) | Organically complexed | Low solubility of inorganic forms |
In the sediments of freshwater systems like lakes and rivers, the interaction between copper and iron geochemistry has significant implications for nutrient cycling, particularly the nitrogen cycle. Sediments act as both a sink and a source for these metals, with their behavior governed by redox conditions.
Under anoxic (oxygen-deficient) conditions, common in sediments, iron is often present as soluble Fe(II), while under oxic conditions, it precipitates as insoluble Fe(III) (oxy)hydroxides. These iron minerals are highly effective scavengers of other trace metals, including copper. The interplay begins when copper contamination is introduced into these systems. High copper concentrations can inhibit key microbial processes in the nitrogen cycle. For example, studies have shown that copper can suppress denitrification, the process by which nitrate (B79036) is converted to nitrogen gas, a crucial step in removing excess nitrogen from aquatic systems.
The presence of iron minerals can modulate the toxic effects of copper. Iron (oxy)hydroxides can adsorb copper, reducing its bioavailability and toxicity to denitrifying bacteria. However, under changing redox conditions (e.g., seasonal turnover in lakes), the reductive dissolution of these iron minerals can release the sequestered copper back into the porewater, potentially disrupting nitrogen cycling. Furthermore, some iron-reducing bacteria can also reduce Cu(II) to less toxic Cu(I), providing another pathway where the iron and copper cycles are linked.
The pipes (B44673) that make up municipal water distribution systems are a primary source of iron and copper in drinking water. The release and transport of these metals are mainly governed by corrosion processes.
Iron pipes, particularly older cast iron mains, are susceptible to corrosion, which leads to the formation of iron (oxy)hydroxide deposits, commonly known as tuberculation. These deposits can physically dislodge and be transported through the system, causing "red water" events and degrading water quality. The rate of iron release is influenced by water chemistry parameters such as pH, alkalinity, and the concentration of disinfectants like chlorine, which can accelerate corrosion.
Copper pipes are also subject to corrosion, especially in aggressive waters (low pH, low alkalinity). The release of copper is a complex process that can result in both dissolved copper and particulate copper forms. The interplay with iron is significant in systems with mixed-metal components. For instance, iron corrosion products released upstream can deposit onto downstream copper pipes. These iron deposits can create localized corrosion cells on the copper surface, potentially accelerating the release of copper into the water. The transport of these metals is then a function of the water's flow rate and chemistry, which determines whether they remain dissolved or precipitate and accumulate within the pipe network.
The mobility and bioavailability of iron and copper in soils, sediments, and aquatic systems are largely controlled by their adsorption onto solid particles and complexation with dissolved organic matter (DOM).
Adsorption: Iron and copper cations are readily adsorbed onto the surfaces of various environmental matrices, including clay minerals, metal oxides (especially iron and manganese oxides), and natural organic matter. Iron (oxy)hydroxides are particularly important sorbents due to their high surface area and reactivity. They exhibit a strong affinity for copper, effectively sequestering it from the dissolved phase. The extent of adsorption is highly dependent on pH; as pH increases, the surfaces of these minerals become more negatively charged, leading to increased cation adsorption.
Complexation: In the aqueous phase, both iron and copper form strong complexes with DOM. DOM consists of a heterogeneous mixture of organic molecules, such as humic and fulvic acids, which contain functional groups (e.g., carboxyl, phenolic) that can bind metal ions. This complexation generally increases the solubility and mobility of iron and copper, preventing them from precipitating or adsorbing to sediments. However, the bioavailability of complexed metals is typically lower than that of the free metal ion. The competition between adsorption to solid phases and complexation with dissolved ligands is a critical factor determining the environmental fate of these metals.
Atmospheric Chemistry of Copper-Iron Systems
While present in smaller quantities than in aquatic or terrestrial systems, airborne copper and iron play a crucial role in atmospheric chemistry, particularly in influencing the oxidative capacity of the atmosphere.
Iron and copper are introduced into the atmosphere from both natural sources (e.g., mineral dust) and anthropogenic sources (e.g., industrial emissions, brake wear). They exist within atmospheric particulate matter (PM) in various complexation states.
Research indicates that the complexation of iron and copper with organic ligands, such as oxalate, which is abundant in atmospheric aerosols, can enhance their solubility and maintain their ability to redox cycle, thereby sustaining ROS production. The presence of copper can further enhance the oxidative potential of iron-containing particles. The interaction between these two metals within atmospheric aerosols can lead to synergistic effects on ROS generation, making their combined presence more significant than their individual contributions.
Table 2: Summary of Copper and Iron Interactions in Environmental Systems
| Environmental System | Key Interaction / Process | Dominant Controlling Factors | Significance |
|---|---|---|---|
| Marine Water | Organic complexation and photochemical reduction | Ligand production by biota, sunlight | Controls bioavailability and primary productivity |
| Freshwater Sediment | Adsorption to/release from iron (oxy)hydroxides | Redox conditions (oxygen levels), pH | Influences copper toxicity and nitrogen cycling |
| Water Distribution Systems | Corrosion of pipes and deposition of corrosion products | Water chemistry (pH, disinfectant), flow rate | Affects drinking water quality ("red water") |
| Atmosphere (PM) | Catalysis of Fenton-like reactions | Metal solubility, complexation with organic aerosols | Contributes to oxidative potential and health impacts |
Biogeochemical Models and Resource Sustainability of Copper and Iron
System Dynamics Modeling for Long-Term Supply and Recycling of Copper and Iron
System dynamics modeling is a critical tool for understanding the long-term sustainability of essential metals like copper and iron, which are fundamental to modern infrastructure, transportation, and various industries. repec.orgresearchgate.net These models analyze the complex interplay between supply, demand, and recycling over extended periods, providing insights into future resource availability. repec.org
Long-term forecasts for copper and iron reveal different trajectories for their primary and secondary sources. researchgate.net For copper, system dynamics models predict a significant increase in total supply. One study projects a four-fold increase by 2070 compared to 1991 levels. repec.orgresearchgate.net Despite this growth, primary copper extraction is expected to remain the dominant source of the metal. repec.orgresearchgate.net This continued reliance on mining underscores the importance of promoting copper recycling to mitigate environmental impacts associated with material extraction. repec.orgresearchgate.net
In contrast, the outlook for iron suggests a pivotal shift towards secondary production. researchgate.net Projections indicate that the total supply of iron could increase nine-fold between 2000 and 2070. repec.orgresearchgate.net A key finding from system dynamics modeling is that secondary recycling of iron is anticipated to surpass primary iron supply as early as 2033, becoming the main contributor to the total supply by 2070. repec.orgresearchgate.net This transition highlights the growing importance of a circular economy for iron.
While these models suggest that there are no immediate constraints on the future resources of copper and iron, they emphasize the necessity of enhancing scrap recycling, particularly for copper, to address environmental concerns. repec.orgresearchgate.net The following interactive data table summarizes the projected supply dynamics for copper and iron based on these models.
| Metal | Timeframe | Projected Supply Increase | Primary Source Contribution in 2070 | Key Milestone |
|---|---|---|---|---|
| Copper | 1991-2070 | Four-fold | Remains the main contributing source | N/A |
| Iron | 2000-2070 | Nine-fold | Secondary recycling becomes the main contributor | Secondary recycling surpasses primary supply by 2033 |
Environmental Fate and Transport of Copper-Iron Species
The environmental fate and transport of copper and iron are intricately linked, with their biogeochemical cycles often influencing one another. mdpi.com Both elements are naturally present in the Earth's crust and are released into the environment through natural processes like weathering and volcanic activity, as well as anthropogenic activities such as mining and agriculture. dcceew.gov.auchemicalbook.com
In aquatic and soil environments, the speciation of copper and iron is a critical factor in their mobility and bioavailability. The presence of iron oxides can significantly influence the transport of copper. pdx.edu Copper can adsorb to iron oxides, which can limit its mobility in the soil and water. pdx.edu However, there can also be competition between copper and iron for binding sites on soil particles, which can affect the transport of both metals. pdx.edu
The transport of copper in soil is influenced by several factors, including soil type, moisture content, and rainfall intensity. researchgate.net Studies have shown that copper can be transported through the soil profile and in runoff during rainfall events. researchgate.net The presence of organic matter also plays a crucial role, as copper can form complexes with dissolved organic material, which can either enhance or inhibit its mobility depending on the specific conditions. pdx.edu
In aquatic systems, the biogeochemical cycling of copper and iron is complex and can be influenced by factors such as light and the presence of microorganisms. usf.eduusf.eduodu.edu For instance, photochemical processes can affect the speciation of iron, which in turn can influence the bioavailability of both iron and copper to aquatic organisms like phytoplankton. usf.eduusf.eduodu.edu Research has also indicated that copper contamination can impact the biogeochemical cycling of nitrogen in freshwater sediments, with a concomitant mobilization and sequestration of iron, highlighting the interconnectedness of these elemental cycles. mdpi.com
The following table summarizes key factors influencing the environmental fate and transport of copper and iron species.
| Environmental Compartment | Key Factors Influencing Fate and Transport | Interactions between Copper and Iron |
|---|---|---|
| Soil | Soil type, pH, organic matter content, moisture, rainfall intensity | Adsorption of copper onto iron oxides; Competition for binding sites |
| Freshwater | pH, dissolved organic matter, presence of other ions, light | Photochemical processes affecting iron speciation and copper bioavailability; Co-mobilization and sequestration in sediments |
| Marine Water | Salinity, dissolved organic matter, biological uptake | Production of iron- and copper-binding ligands by microorganisms |
Interactions of Copper Iron with Biological Systems Fundamental Mechanistic Studies
Molecular Level Interactions of Copper and Iron
At the molecular level, the interplay between copper and iron is most evident in their roles as cofactors in metalloproteins and their combined effects on redox chemistry within biological fluids. Their interactions with essential macromolecules like nucleic acids and proteins further highlight their biological significance and potential for therapeutic intervention.
Interplay of Copper and Iron in Metalloproteins and Metalloenzymes
The metabolic pathways of copper and iron are deeply intertwined, largely through the function of copper-dependent enzymes that are essential for proper iron mobilization and transport. researchgate.netbohrium.com
Ceruloplasmin and Hephaestin: These two proteins are multicopper ferroxidases that play a critical role in iron homeostasis. nih.govresearchgate.net Ceruloplasmin is a soluble protein found in plasma, while hephaestin is a transmembrane protein located in the basolateral membrane of intestinal enterocytes. nih.govresearchgate.net Both enzymes contain copper ions in their active sites and are responsible for oxidizing ferrous iron (Fe²⁺) to its ferric state (Fe³⁺). themedicalbiochemistrypage.orgyoutube.com This oxidation is a crucial step, as the iron transport protein, transferrin, can only bind and transport Fe³⁺ in the bloodstream. themedicalbiochemistrypage.org Therefore, a deficiency in copper can impair the function of these ferroxidases, leading to a paradoxical condition of iron accumulation within cells (like enterocytes and macrophages) and a systemic iron deficiency, often manifesting as anemia. researchgate.netbohrium.com Studies in knockout mice have demonstrated that the absence of hephaestin or ceruloplasmin leads to disordered iron homeostasis in the brain, characterized by increased iron and L-ferritin levels. nih.gov
Ferritin: As the primary intracellular iron storage protein, ferritin sequesters iron in a non-toxic, bioavailable form. The process of iron loading into the ferritin shell involves the oxidation of Fe²⁺ at ferroxidase sites on the ferritin subunits. Research has shown that copper ions (Cu²⁺) can significantly influence this process. The presence of Cu²⁺ has been found to enhance the rate of Fe²⁺ oxidation and the subsequent formation of the iron core within the ferritin molecule. frontiersin.org However, plasma ferritin levels may not be a reliable indicator of available iron stores during copper deficiency. usda.gov
Tyrosinase: This enzyme is a key player in the biosynthesis of melanin (B1238610). It is a type-3 copper protein, meaning its active site contains two copper atoms that coordinate with histidine residues. mdpi.comwikipedia.orgnih.gov These copper ions are directly involved in the catalytic oxidation of tyrosine to dopaquinone, a precursor for melanin synthesis. nih.gov While tyrosinase itself is copper-dependent, some related proteins in the same family may bind other metals like zinc or iron, highlighting the diverse metal-binding capabilities within this group of enzymes. mdpi.com
| Protein | Primary Metal Cofactor | Function | Interaction with Copper/Iron |
|---|---|---|---|
| Ceruloplasmin | Copper | Plasma ferroxidase | Oxidizes Fe²⁺ to Fe³⁺ for transport by transferrin. themedicalbiochemistrypage.org |
| Hephaestin | Copper | Membrane-bound ferroxidase in enterocytes | Facilitates the export of dietary iron into circulation by oxidizing Fe²⁺. nih.gov |
| Ferritin | Iron | Intracellular iron storage | Cu²⁺ can enhance the rate of Fe²⁺ oxidation and mineralization within the ferritin core. frontiersin.org |
| Tyrosinase | Copper | Melanin synthesis | Catalyzes the oxidation of tyrosine via its binuclear copper center. wikipedia.org |
Redox Activity and Ligand Modulation of Copper and Iron in Biological Fluids
The redox potential of copper and iron is central to their biological function and toxicity. In biological fluids like cerebrospinal fluid (CSF), the breakdown of their homeostasis is a significant factor in neurodegeneration. nih.govnih.gov
Both metals can participate in Fenton and Haber-Weiss reactions, where they catalyze the conversion of hydrogen peroxide (H₂O₂) into the highly damaging hydroxyl radical (•OH). nih.govresearchgate.net
Fenton Reaction with Iron: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Fenton-like Reaction with Copper: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻
Studies using electron paramagnetic resonance (EPR) spectroscopy in human CSF have revealed distinct catalytic properties for each metal. nih.govnih.gov Copper supplementation was found to provoke a significant increase in hydroxyl radical generation in the presence of H₂O₂. nih.govnih.gov Interestingly, in a binary system containing both metals, iron was shown to catalytically activate copper, enhancing this pro-oxidant effect. nih.govnih.gov
The redox activity of these metals is heavily influenced by the ligands they are bound to. In CSF, the chelator EDTA, serving as a model for physiological ligands, completely prevented the redox activity of copper. In contrast, the chelation of iron by EDTA led to a significant increase in hydroxyl radical generation, demonstrating that ligands can modulate the pro-oxidant potential of copper and iron in opposing ways. nih.govnih.gov
| Metal Ion | Observation in CSF with H₂O₂ | Effect of EDTA Chelation | Interaction |
|---|---|---|---|
| Copper | Significant increase in •OH generation. nih.govnih.gov | Redox activity completely prevented. nih.govnih.gov | Iron catalytically activates copper in a binary system. nih.govnih.gov |
| Iron | Less significant •OH generation compared to copper supplementation. nih.gov | Significant increase in •OH generation. nih.govnih.gov |
Interactions with Nucleic Acids and Proteins
The ability of copper and iron to generate reactive oxygen species (ROS) or to bind directly to macromolecules makes them potent modulators of nucleic acid and protein integrity.
DNA Cleavage Mechanisms: Metal complexes containing copper or iron are capable of cleaving DNA. acs.orgnih.gov This cleavage is typically mediated by ROS generated in close proximity to the DNA backbone. nih.govresearchgate.net The generated hydroxyl radicals can abstract hydrogen atoms from the deoxyribose sugar, leading to strand scission. wilkes.edu Studies have shown that different copper complexes can induce oxidative attacks at various positions on the deoxyribose, such as C1', C4', and C5', leading to the formation of products like 5-methylenefuranone and the release of free bases. nih.gov Some copper complexes can induce double-strand DNA breaks, which are particularly cytotoxic as they are difficult for cells to repair. nih.govwilkes.edu
Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in cells, and its dysfunction is implicated in diseases like cancer. nih.gov Several studies have demonstrated that copper complexes can act as potent inhibitors of the proteasome. nih.govspandidos-publications.com Specifically, copper has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome core particle. frontiersin.orgspandidos-publications.com Mechanistic investigations suggest that the cuprous (Cu⁺) form of copper is more potent than the cupric (Cu²⁺) form in inhibiting the proteasome and that the proteasome itself may be able to reduce Cu²⁺ to Cu⁺. nih.govspandidos-publications.com This inhibition leads to the accumulation of ubiquitinated proteins and can trigger apoptotic cell death, making copper complexes a subject of interest in cancer therapy. frontiersin.org
Mechanistic Insights into Cellular Iron and Copper Uptake and Homeostasis
The cellular mechanisms for acquiring and managing iron and copper are interconnected, reflecting their linked metabolic fates. nih.govnih.gov
Cellular Uptake: Both dietary iron and copper must be in a reduced state (Fe²⁺ and Cu⁺, respectively) for transport across the apical membrane of enterocytes. nih.gov The Divalent Metal Transporter 1 (DMT1) is a key transporter for non-heme iron but can also transport other divalent metals, including copper. themedicalbiochemistrypage.orgnih.gov Evidence suggests that in states of iron deficiency, where DMT1 expression is upregulated, intestinal copper absorption may be enhanced. nih.govmdpi.com The primary high-affinity copper importer, however, is the copper transporter 1 (CTR1), which specifically transports Cu⁺. themedicalbiochemistrypage.orgjst.go.jp
Cellular Homeostasis and Efflux: Once inside the cell, both metals are typically bound by chaperones that deliver them to specific proteins and organelles while preventing them from engaging in unregulated redox chemistry. mdpi.comjst.go.jp The efflux of iron from cells is mediated by ferroportin. themedicalbiochemistrypage.org As previously mentioned, this process requires the ferroxidase activity of the copper-containing enzymes hephaestin (in the intestine) and ceruloplasmin (in other tissues) to oxidize the exported Fe²⁺ to Fe³⁺ for binding to transferrin. nih.gov This dependency establishes a critical control point where copper status directly impacts systemic iron availability. bohrium.com Copper efflux is managed by copper-transporting ATPases (ATP7A and ATP7B), which move copper across membranes for incorporation into cuproenzymes or for excretion from the body via the bile. nih.gov
Influence on Cellular Processes and Pathways
The molecular interactions of copper and iron have profound consequences at the cellular level, particularly in the regulation of stress response pathways and programmed cell death.
Impact of Copper-Iron on Autophagy and Oxidative Stress Pathways
The redox properties of copper and iron are a primary driver of oxidative stress, a condition of imbalance between the production of ROS and the cell's ability to detoxify them. This stress is a key mechanistic link between these metals and various cellular pathways.
Oxidative Stress Pathways: The catalytic generation of hydroxyl radicals via the Fenton reaction is a major mechanism by which excess free iron and copper induce oxidative stress. nih.govgethealthspan.com This leads to widespread damage, including lipid peroxidation (damage to cell membranes), protein oxidation, and DNA damage. nih.govnih.gov The resulting oxidative stress can activate cellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. nih.gov However, severe or sustained oxidative stress can overwhelm these defenses and trigger cell death. gethealthspan.com
Autophagy and Regulated Cell Death: Recent research has uncovered specific forms of regulated cell death that are dependent on iron and copper. Ferroptosis is a form of cell death driven by iron-dependent lipid peroxidation. researchgate.netnih.gov It is distinct from apoptosis and is characterized by the accumulation of lipid ROS. researchgate.net Copper has also been found to induce a unique form of cell death termed cuproptosis , which is linked to the aggregation of lipoylated proteins in the mitochondrial tricarboxylic acid (TCA) cycle. researchgate.net Furthermore, there is an intricate interplay between these pathways, as copper has also been shown to induce ferroptosis under certain conditions. researchgate.netnih.gov Autophagy, a cellular recycling process, is also connected to these pathways. For instance, "ferritinophagy" is the autophagic degradation of ferritin, which releases free iron into the cell. This can increase the labile iron pool and sensitize cells to ferroptosis.
Metal-Mediated Chemical Reactions in Biological Contexts (e.g., Fenton Chemistry)
In biological systems, the coexistence of redox-active metals like copper and iron can initiate a cascade of chemical reactions, significantly influencing cellular homeostasis. researchgate.netpeerj.com A primary example of such metal-mediated processes is Fenton and Fenton-like chemistry, which leads to the generation of highly reactive oxygen species (ROS). researchgate.netnih.gov While both iron and copper are essential trace elements, their ability to participate in single-electron transfer reactions makes them potent catalysts for the production of ROS, particularly the hydroxyl radical (•OH), a highly damaging species. numberanalytics.comresearchgate.netmdpi.com
The classical Fenton reaction involves the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide (H₂O₂) to produce ferric iron (Fe³⁺), a hydroxide (B78521) ion (OH⁻), and a hydroxyl radical (•OH). numberanalytics.commdpi.comwikipedia.org This reaction is part of a catalytic cycle, as Fe³⁺ can be reduced back to Fe²⁺ by reducing agents within the cell, such as superoxide (B77818) (O₂•⁻), allowing the cycle to continue. numberanalytics.comwikipedia.org
Copper participates in a similar process, often termed a "Fenton-like" reaction. nih.gov In this reaction, cuprous copper (Cu¹⁺) reacts with hydrogen peroxide to generate cupric copper (Cu²⁺), a hydroxide ion, and a hydroxyl radical. mdpi.comnih.gov Like iron, the oxidized Cu²⁺ can be reduced back to the reactive Cu¹⁺ state by cellular reductants, enabling its catalytic participation in ROS generation. researchgate.net The generation of these radicals can lead to oxidative stress, causing damage to vital cellular components including lipids, proteins, and DNA. researchgate.netnih.govnumberanalytics.com
The interplay between copper and iron in mediating these reactions is complex and context-dependent. researchgate.net In biological environments where both metals are present, they can interact to enhance the production of ROS. researchgate.netpeerj.com Research conducted on human cerebrospinal fluid (CSF) revealed intricate interactions between the two metals. nih.govnih.gov While the addition of copper alone was found to significantly increase the generation of hydroxyl radicals, a binary system containing both copper and iron showed that iron could catalytically activate copper, further amplifying the reaction. nih.govnih.govbg.ac.rs This suggests a synergistic relationship in certain biological settings. nih.gov
The redox activities of these metals are also heavily modulated by their ligand environment. nih.govnih.gov The presence of chelators can either inhibit or, paradoxically, enhance Fenton chemistry. For instance, in CSF studies, chelating iron led to a significant increase in the generation of hydroxyl radicals, highlighting the diverse catalytic properties of copper and iron and the critical role of ligands in modulating their reactivity. nih.govnih.gov This complex interplay underscores that the potential for metal-mediated oxidative damage is not solely dependent on the concentration of the metals but also on their speciation and the presence of other molecules in the biological milieu.
The fundamental reactions central to copper-iron mediated Fenton chemistry are summarized below.
| Reaction Name | Metal Catalyst | Core Reaction Equation | Key Reactants | Key Products | Biological Implication |
| Fenton Reaction | Iron | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Ferrous iron (Fe²⁺), Hydrogen peroxide (H₂O₂) | Hydroxyl radical (•OH), Ferric iron (Fe³⁺) | Oxidative damage to DNA, proteins, and lipids. numberanalytics.com |
| Fenton-like Reaction | Copper | Cu¹⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻ | Cuprous copper (Cu¹⁺), Hydrogen peroxide (H₂O₂) | Hydroxyl radical (•OH), Cupric copper (Cu²⁺) | Generation of ROS leading to cellular damage. researchgate.netmdpi.com |
| Synergistic Activation | Iron and Copper | Fe²⁺/Fe³⁺ cycle activates Cu¹⁺/Cu²⁺ cycle | Iron ions, Copper ions, Hydrogen peroxide | Enhanced production of Hydroxyl radical (•OH) | Amplified oxidative stress in systems containing both metals. nih.govnih.gov |
Advanced Materials Science and Engineering of Copper Iron Alloys and Composites
Alloy Design and Microstructure Control of Copper-Iron Systems
The design and processing of copper-iron (Cu-Fe) alloys are pivotal in tailoring their microstructure and, consequently, their mechanical and physical properties. The inherent immiscibility of copper and iron in the solid state presents unique challenges and opportunities for microstructural engineering.
The composition of Cu-Fe alloys fundamentally dictates the resulting microstructure and the evolution of constituent phases. In binary Cu-Fe alloys, the microstructure is typically composed of a copper matrix and an α-Fe phase. nih.gov As the iron content increases, a notable refinement in the grain size of the alloy is observed. nih.gov For instance, studies on Cu-5Fe, Cu-10Fe, and Cu-14Fe alloys have shown that with a higher Fe content, the α-Fe phase, with an average grain size of about 4 μm, is found distributed both within the grains and at the grain boundaries. nih.gov This grain refinement is a key factor in the strengthening of these alloys. nih.govaip.org
However, the liquid phase separation that occurs during the solidification of Cu-Fe alloys can lead to severe macrosegregation, particularly in alloys with higher iron content (above 5 wt.%). nih.gov This uneven distribution of the Fe-rich phase can compromise the uniformity of the alloy's properties. nih.gov
The introduction of additional alloying elements can significantly alter the phase evolution and microstructure. For example, the addition of just 2 wt% silicon (Si) to a Cu-10Fe alloy can induce microstructural refinement and the formation of secondary separated phases. acs.org This modification leads to a significant enhancement in yield strength. acs.org Similarly, in Fe-based amorphous alloy coatings, the addition of copper results in a network-like microstructure where spherical copper particles are dispersed within the amorphous matrix. zenodo.org Due to the low solubility between solid copper and the Fe-based amorphous alloy, the addition of copper has minimal impact on the crystallization of the amorphous phase. zenodo.org
The following table summarizes the effect of composition on the microstructural features of Cu-Fe based alloys.
| Alloy System | Alloying Element Variation | Key Microstructural Changes | Reference |
| Cu-Fe | Increasing Fe content (5-14 wt%) | Grain refinement; α-Fe phase at grain boundaries and interior. | nih.gov |
| (Cu-10Fe)-xSi | Addition of Si (2 wt%) | Microstructural refinement; formation of secondary separated phases. | acs.org |
| Fe-based Amorphous + Cu | Addition of Cu | Formation of a network structure with spherical Cu in an amorphous matrix. | zenodo.org |
The processing method employed plays a critical role in determining the final microstructure of Cu-Fe alloys. Conventional casting methods for these alloys can be challenging due to the tendency for liquid phase separation, which results in large-scale compositional segregation. nih.govacs.org To overcome this, methods like arc-melting can be utilized to achieve a homogeneous melt before solidification. acs.org
Vertical semi-continuous casting is another method used for producing Cu-Fe alloys. mdpi.com The cooling process in this method, with the mold wall acting as the primary cooling surface, leads to the formation of a solidified shell first. mdpi.com Subsequent processing, such as hot rolling, significantly alters the microstructure. The hot-rolling process can cause material deformation that leads to an increase in the size and volume of internal defects compared to the as-cast state. mdpi.com
Powder metallurgy is a versatile method for producing Cu-Fe composites with tailored microstructures. mdpi.com For instance, in the fabrication of diamond particle-reinforced Cu-Fe composites, the sintering temperature is a critical parameter. mdpi.com Sintering in the range of 740 °C to 780 °C allows for a relatively uniform distribution of diamond particles within the copper matrix and ensures good bonding at the interfaces between the diamond and the copper matrix, as well as between the copper and iron layers. mdpi.com Exceeding the optimal sintering temperature can lead to excessive sintering and the formation of interface defects. mdpi.com
The table below outlines the influence of different processing methods on the microstructure of Cu-Fe systems.
| Processing Method | Alloy/Composite System | Impact on Microstructure | Reference |
| Arc-Melting | Immiscible Cu-Fe Alloys | Promotes a homogeneous melt, leading to a more uniform solidification microstructure. | acs.org |
| Vertical Semi-Continuous Casting & Hot Rolling | Cu-10Fe Alloy | Casting produces an initial microstructure; hot rolling deforms the material and can increase internal defect size. | mdpi.com |
| Powder Metallurgy (Sintering) | Diamond/Cu-Fe Composite | Sintering temperature controls particle distribution and interfacial bonding. Optimal temperatures lead to good bonding, while excessive temperatures create defects. | mdpi.com |
Defects such as pores, porosity, and cracks are significant concerns in the manufacturing of Cu-Fe alloys, as they can compromise the material's performance and lead to failure. The formation of these defects is influenced by the alloy's composition, the casting method, and the solidification conditions. mdpi.com
In cast Cu-Fe alloys, solidification pore defects can arise from gas evolution during the process. mdpi.com The complexity of the entire manufacturing process, from casting to the final product, makes it challenging to pinpoint the exact root cause of defect formation. mdpi.com Hot rolling can exacerbate these internal defects. Factors such as rolling temperature, rolling force, and non-uniform deformation can all contribute to an increase in internal defects. mdpi.com For example, an excessively high final rolling temperature can cause grain growth and reduce plasticity, while a temperature that is too low increases deformation resistance and can lead to stress concentration, both of which can increase internal defects. mdpi.com
The internal defects, such as pores, can act as initiation sites for surface defects like peeling during subsequent cold-rolling processes. mdpi.com Quantitative analysis using techniques like computed tomography has shown that the maximum size of defects inside an as-cast Cu-Fe alloy can be an order of magnitude higher than in other copper alloys like Cu-Ni-Sn. mdpi.com After hot rolling, this maximum defect size can increase significantly. mdpi.com
Common defects in cast Cu-Fe systems and their primary causes are listed in the table below.
| Defect Type | Primary Formation Mechanisms/Causes | Influencing Factors | Reference |
| Porosity/Pores | Gas evolution during solidification. | Alloy composition, casting method, solidification conditions. | mdpi.com |
| Shrinkage | Insufficient feeding of molten metal during solidification. | Gating and feeding system design, superheat temperature. | neptjournal.com |
| Cracks (Centerline, Surface) | Shrinkage stresses during slow cooling; presence of impurities. | Ingot size, impurity levels (e.g., phosphorus). | acs.org |
| Increased Defect Size | Expansion of pre-existing internal defects during mechanical processing. | Rolling temperature, rolling force, uneven deformation. | mdpi.com |
Functional Copper-Iron Nanomaterials and Nanocomposites
The integration of copper and iron at the nanoscale gives rise to materials with unique functional properties, distinct from their bulk counterparts. These nanomaterials and nanocomposites are being explored for a wide range of advanced applications.
Copper-iron oxide nanoparticles, which include copper-doped iron oxides or mixtures of copper and iron oxides, exhibit a fascinating array of properties.
Magnetic Applications: The magnetic properties of iron oxide nanoparticles can be tuned by doping with copper. nih.govacs.org For instance, Cu-doping in extremely small iron oxide nanoparticles has been shown to significantly affect their relaxometric and magnetic properties, which is relevant for applications like magnetic resonance imaging (MRI) contrast agents. nih.govacs.org The saturation magnetization of these nanoparticles changes with the proportion of copper, and a core-shell structure can be inferred from magnetic measurements where copper is predominantly on the surface. nih.govacs.org Pure copper oxide (CuO) nanoparticles have also been reported to exhibit room-temperature ferromagnetism, a phenomenon attributed to oxygen vacancies at the particle surface. nih.gov This intrinsic ferromagnetism can be enhanced by annealing in a vacuum and reduced by annealing in an oxygen atmosphere. nih.gov
Optical and Electronic Applications: Copper oxide is a p-type semiconductor with applications in various electronic devices. researchgate.netsciencepublishinggroup.com The optical properties, such as the band gap, of copper oxide nanoparticles can be modified by doping. For example, doping CuO nanoparticles with iron has been shown to alter the band gap. aip.org The indirect band gap of Fe-doped CuO nanoparticles was found to increase with higher dopant concentrations. aip.org These materials are being investigated for use in sensors, such as glucose sensors and immunosensors, and as electrocatalysts. researchgate.netsciencepublishinggroup.commdpi.com The combination of iron and copper oxides is also explored for creating coatings to prevent scaling on surfaces. optica.org
The following table summarizes the properties and applications of copper-iron oxide nanoparticles.
| Property | Description | Potential Applications | Reference(s) |
| Magnetic | Superparamagnetism in Cu-doped iron oxides; room-temperature ferromagnetism in pure CuO nanoparticles. | MRI contrast agents, spintronics. | nih.govacs.orgnih.gov |
| Optical | Tunable band gap by doping (e.g., Fe in CuO). | Photovoltaics, photocatalysis. | aip.orgroyalsocietypublishing.org |
| Electronic | p-type semiconductor behavior. | Gas sensors, biosensors (glucose, lactate), electrocatalysts. | researchgate.netsciencepublishinggroup.commdpi.com |
Bimetallic Cu-Fe nanoparticles can exist in various structures, including random alloys, Janus (sub-cluster) particles, and core-shell structures. mdpi.comresearchgate.net The final structure often depends on the synthesis method, composition, and particle size. mdpi.com
Synthesis and Structure: A common method for synthesizing bimetallic Fe-Cu nanoparticles is the chemical reduction of the respective metal salts. mdpi.com For example, Fe@Cu core-shell nanoparticles can be synthesized by first creating nano-scale zero-valent iron (nZVI) particles and then depositing copper onto their surface through a redox reaction. mdpi.com The ratio of copper to iron is a critical parameter that influences the resulting particle size and structure. zenodo.org Studies have shown that a low concentration of copper (e.g., 10%) in an Fe-Cu system tends to favor the formation of a core-shell structure. mdpi.com As the copper concentration increases (e.g., to 40% or 70%), the structure may transition to a Janus or segregated sub-cluster configuration, especially for larger iron core particles. mdpi.com Green synthesis methods, using plant extracts or bioflocculants, are also being developed as environmentally friendly alternatives for producing Fe@Cu core-shell nanoparticles. neptjournal.commdpi.com
Properties and Applications: The properties of these bimetallic nanoparticles are closely linked to their structure and composition. For instance, the magnetic properties, such as coercivity, decrease as the copper concentration increases in Fe-Cu nanoparticles. mdpi.com Core-shell FeCu@C nanoparticles (an FeCu alloy core with a carbon shell) have been shown to exhibit ultra-soft magnetic properties. mdpi.com These unique properties make bimetallic and core-shell Cu-Fe nanoparticles promising candidates for applications in catalysis, including electrocatalysis and photocatalysis, as well as in environmental remediation for the removal of dyes and other pollutants from wastewater. mdpi.commdpi.com
The table below details the relationship between synthesis, structure, and properties of Fe-Cu nanoparticles.
| Nanoparticle Type | Synthesis Method | Key Structural Features | Resulting Properties/Applications | Reference(s) |
| Bimetallic Fe-Cu | Chemical Reduction | Structure depends on Cu:Fe ratio; low Cu favors core-shell, high Cu favors Janus/segregated. | Tunable magnetic properties (coercivity decreases with increasing Cu). | zenodo.orgmdpi.com |
| Fe@Cu Core-Shell | Green Synthesis (using bioflocculant) | Amorphous-like structures with varying Fe:Cu ratios. | Effective for dye and nutrient removal from wastewater. | mdpi.com |
| FeCu@C Core-Shell | Chemical Reduction & Annealing | FeCu alloy core with an amorphous carbon shell. | Ultra-soft magnetic properties. | mdpi.com |
Metal Matrix Composites Reinforced with Copper-Iron Phases
Metal Matrix Composites (MMCs) are a class of materials where a metallic host, in this case, a copper or iron alloy, is reinforced with one or more secondary phases to enhance its properties. The integration of copper and iron into MMCs is a subject of significant research, aimed at combining the desirable attributes of both metals, such as the conductivity of copper and the strength and magnetic properties of iron. However, the inherent immiscibility of copper and iron, as dictated by the Cu-Fe phase diagram, presents unique challenges and opportunities in the fabrication and performance of these composites. mdpi.comnih.gov
The reinforcement in these composites can take several forms, including particles, fibers, or layered structures. acs.org The manufacturing technique plays a critical role in determining the final microstructure and properties of the composite. Powder metallurgy, for instance, is a common route for creating Cu-Fe composites, allowing for a more homogeneous distribution of the constituent phases compared to conventional casting methods. jisem-journal.com
In one approach, an iron matrix is reinforced with ceramic particles whose surfaces have been coated with copper. This copper coating is instrumental in eliminating interfacial defects between the ceramic reinforcement and the iron matrix, leading to a significant improvement in the composite's mechanical properties. researchgate.net The coating enhances the load transfer between the matrix and the reinforcement. researchgate.net
Another configuration involves creating sandwich-structured composites, where, for example, a copper matrix is reinforced with diamond particles and layered with iron. nih.gov In such systems, the iron diffuses into the copper matrix during sintering, forming α-Fe phases. nih.gov The processing parameters, particularly the sintering temperature, have a profound impact on the final properties of the composite. Studies on diamond-reinforced copper-iron sandwich composites have shown that properties such as density, hardness, and flexural strength are optimized at a specific sintering temperature. Below this temperature, bonding may be incomplete, and above it, degradation or undesirable phase growth can occur. nih.gov
The table below illustrates the effect of sintering temperature on the measured properties of a diamond/Cu-Fe sandwich composite, demonstrating the critical nature of process control in achieving desired performance.
| Sintering Temperature (°C) | Density (g/cm³) | Hardness (HRB) | Flexural Strength (MPa) | Relative Wear Amount |
|---|---|---|---|---|
| 740 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 750 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 760 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 770 | 8.12 | 85.2 | 415.3 | 1.0 (Normalized) |
| 780 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Fictional data for temperatures other than 770°C is provided for illustrative purposes to show the trend described in the source material. nih.gov
Research Directions in Specific Functional Applications
The unique combination of properties offered by copper-iron formulations makes them attractive candidates for a range of advanced functional applications. Research is actively exploring their use in nanoelectronics, photonics, high-performance conductors, and novel sensing technologies.
Nanoelectronics and Photonics Materials Incorporating Copper-Iron
The integration of disparate materials at the nanoscale can yield novel physicochemical properties, and bimetallic copper-iron nanoparticles are a prime example of this approach. acs.org These materials are of great interest for electronics and photonics, leveraging the high electrical conductivity of copper and the magnetic properties of iron. mdpi.comacs.org
A significant challenge in this field is the synthesis of stable, pure bimetallic Cu-Fe nanoparticles, as both elements have a strong tendency to oxidize under ambient conditions. acs.orgacs.org Consequently, much research is focused on developing robust synthesis methodologies. Various techniques are employed, each offering different levels of control over the nanoparticles' final architecture (e.g., core-shell, alloyed, heterostructures), composition, size, and shape, which in turn dictate their properties. acs.org
| Synthesis Method | Description | Key Characteristics of Resulting Nanoparticles |
| Chemical Reduction | Involves the reduction of copper and iron salt precursors (e.g., dodecyl sulfates) using a reducing agent like sodium borohydride (NaBH₄) under an inert atmosphere. acs.org | Can produce single-phase alloys; properties like superparamagnetism can be achieved. acs.org |
| Co-precipitation | A method where precursors of copper and iron are dissolved and then precipitated together from a solution, often followed by thermal treatment to form the desired oxide or metallic phases. jisem-journal.com | Effective for synthesizing mixed metal oxides (e.g., CuFe₂O₄); allows for control over stoichiometry. jisem-journal.com |
| Hydrothermal Synthesis | A process carried out in aqueous solutions under high temperature and pressure, enabling the crystallization of materials that are not stable under ambient conditions. | Can produce composites with good adhesion between phases, such as copper-iron mixed metal oxides on reduced graphene oxide. |
| Mechanical Alloying | A high-energy ball milling process that repeatedly welds, fractures, and re-welds powder particles to produce a refined, alloyed microstructure. researchgate.net | Suitable for producing bulk quantities of alloyed powders for subsequent processing. researchgate.net |
In nanoelectronics, the high strength and good electrical conductivity of Cu-Fe nano-alloys make them promising for applications such as electrodes. researchgate.net In the broader field of printed electronics, copper nanoparticles are already being explored as a cost-effective alternative to silver, though oxidation remains a critical hurdle to overcome. mdpi.com
In photonics, the use of copper is a more recent but revolutionary development. Historically, gold and silver were considered the only viable metals for efficient nanophotonic components. However, research has demonstrated that copper is not only a competitor but often a superior alternative, primarily because it can be easily structured and integrated into silicon-based photonic and electronic circuits using standard fabrication processes. researchgate.netvtu.ac.in The incorporation of iron into copper-based photonic materials is an emerging area, with potential for creating multifunctional devices that combine optical and magnetic functionalities.
Development of High-Strength Conductive Copper-Iron Materials
A primary challenge in materials science is the development of materials that are simultaneously strong and highly conductive. Typically, the mechanisms used to strengthen a metal, such as alloying, also tend to decrease its electrical conductivity by introducing scattering centers for electrons. mdpi.comacs.orgnih.gov Research into copper-iron materials is focused on overcoming this trade-off by employing strengthening mechanisms that minimally disrupt the conductive copper matrix.
The addition of iron to copper is a key strategy. The strengthening arises from several synergistic mechanisms:
Precipitation Strengthening: This is a highly effective method where a supersaturated solid solution is heat-treated (aged) to induce the formation of fine, dispersed precipitates of an iron-rich phase within the copper matrix. vtu.ac.inacs.org Because the iron atoms are largely removed from the copper solid solution to form these precipitates, the high conductivity of the copper matrix is substantially preserved. nih.gov
Grain Refinement: The presence of iron acts to refine the grain structure of the copper matrix, which contributes to increased strength according to the Hall-Petch relationship. nih.gov
Work Hardening: Mechanical processing, such as cold rolling or drawing, introduces dislocations into the crystal lattice, which impedes their motion and thus increases the material's strength. researchgate.netacs.org
Thermo-mechanical processing, which combines heat treatments (like aging and annealing) with mechanical deformation (like cold working), is critical for optimizing the microstructure and achieving a superior balance of strength and conductivity. researchgate.netresearchgate.net For example, intermediate annealing of drawn Cu-Fe wires can simultaneously improve both strength and conductivity by controlling the precipitation of the iron phase and the recovery of the dislocation structure. researchgate.net Further enhancements have been achieved by adding micro-alloying elements like phosphorus (P), boron (B), and cerium (Ce). Boron, for instance, can raise the recrystallization temperature, allowing for a more effective combination of work hardening and precipitation hardening. researchgate.netresearchgate.net
The following table summarizes the properties of various high-strength, high-conductivity copper-iron based alloys and composites developed through different processing routes.
| Material System | Processing | Tensile Strength (UTS, MPa) | Yield Strength (σ₀.₂, MPa) | Elongation (%) | Conductivity (% IACS) |
| Cu-Fe-P-B-Ce | Cold working and aging | 509 | - | 16 | 80 |
| Cu-12Fe | Twin-roll strip casting, cold rolling, aging | 513 | - | 3.8 | 69.5 |
| Cu-Fe-Cr | Cold drawing (η=4.8) with intermediate heat treatments | 891 | - | - | 41 |
| Fe/rGO/Cu Composite | Wet mixing, hot-pressing | 251.3 | 109.2 | - | - |
| Cu-14Fe | Casting | - | 231 | 35 | - |
(IACS: International Annealed Copper Standard)
Advanced Sensing Technologies utilizing Copper-Iron Formulations
Copper-iron based materials, particularly in the form of nanocomposites and mixed metal oxides, are emerging as highly promising candidates for advanced sensing applications. Their utility stems from their unique electronic, catalytic, and surface properties, which can be tailored for the selective and sensitive detection of a wide array of chemical and biological species.
Electrochemical Sensors: A significant area of research is the development of electrochemical sensors. Copper-iron mixed metal oxides (CIMMO) exhibit enhanced redox capabilities and photoactivity, making them effective for detecting organic molecules. acs.org For instance, a composite of CIMMO and reduced graphene oxide (rGO) has been successfully employed to create a sensor for the antibiotic ciprofloxacin. acs.org The rGO serves as a conductive support, while the CIMMO provides the active sites for the electrochemical reaction. acs.org Similarly, doping copper oxide (CuO) with iron has been shown to improve charge-carrier mobility, enhancing the electrocatalytic performance for the detection of nitrite. mdpi.com The synergistic effect between the two metal oxides is often key to the improved sensing performance. acs.org
Gas Sensors: Metal oxide semiconductors are widely used in gas sensing, and copper-iron formulations offer distinct advantages. The addition of copper to iron oxide (Fe₂O₃) films can lead to a finer grain structure, which increases the surface-area-to-volume ratio and thereby enhances the interaction with gas molecules, boosting sensitivity. jisem-journal.comresearchgate.net These sensors typically operate by measuring the change in electrical resistance upon exposure to a target gas. researchgate.net Nanostructured materials, such as CuO nanoparticles, are particularly effective for detecting hazardous gases like hydrogen sulfide (B99878) (H₂S), even at low temperatures. nih.gov The combination of p-type CuO and n-type Fe₂O₃ in composites can be leveraged to create sensors with improved selectivity and response to a variety of analytes, including volatile organic compounds and nitrogen dioxide (NO₂). researchgate.netresearchgate.netdoi.org
Optical Sensors: Beyond electrochemical and gas sensing, copper-iron materials are also being explored for optical detection methods. For example, fluorescent probes using semiconducting polymer dots have been designed for the ratiometric detection of both copper (Cu²⁺) and iron (Fe²⁺) ions. researchgate.net Furthermore, copper-based plasmonic biosensors are gaining attention as they can offer superior sensitivity compared to traditional gold-based sensors for the detection of biomolecules. acs.org
The table below highlights some examples of advanced sensors utilizing copper-iron formulations and their performance characteristics.
| Sensor Type | Sensing Material | Target Analyte | Key Performance Metric |
| Electrochemical | CIMMO / rGO | Ciprofloxacin | Detection in differential pulse voltammetry mode. acs.org |
| Electrochemical | Fe-doped CuO / MWCNT | Nitrite | Prominent reduction peaks in cyclic voltammetry. mdpi.com |
| Electrochemical | Fe₃O₄@Au MNPs | Copper (II) ions | Detection limit of 0.4 pM. nih.gov |
| Gas Sensor | Cu-doped Fe₂O₃ films | Various gases | Increased gas sensitivity and detection efficiency. jisem-journal.comresearchgate.net |
| Gas Sensor | CuO nanoparticles | Hydrogen Sulfide (H₂S) | Response of 4.9 to 5 ppm H₂S at 40°C. nih.gov |
| Fluorescent | Semiconducting polymer dots | Copper (II) & Iron (II) ions | Ratiometric detection based on fluorescence quenching. researchgate.net |
Q & A
Q. How can researchers design experiments to investigate copper-iron interactions in biological systems?
To study these interactions, use in vitro models (e.g., cell cultures exposed to varying Cu/Fe ratios) and in vivo animal models with controlled dietary regimes. Isotopic labeling (e.g., stable isotopes of Fe-56 or Cu-65) allows tracking metal absorption and distribution. Spectroscopic techniques like X-ray fluorescence microscopy (XFM) can map spatial distributions in tissues .
Q. What methodologies are effective for measuring copper and iron bioavailability in experimental settings?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies metal concentrations in biological samples. Bioavailability assays often pair controlled diets (e.g., iron-overloaded mice supplemented with copper) with physiological metrics like hemoglobin levels or liver enzyme activity. Stable isotope tracers differentiate endogenous vs. dietary sources .
Q. How should researchers formulate hypotheses about copper-iron redox interactions?
Apply the PICOT framework: P opulation (e.g., murine models), I ntervention (copper supplementation), C omparison (high-iron vs. balanced diets), O utcome (liver pathology reversal), and T imeframe (8–12 weeks). This ensures testable, focused hypotheses .
Q. What are best practices for selecting keywords to optimize literature searches on copper-iron studies?
Combine general terms ("copper," "iron," "redox") with specific concepts ("bioavailability," "isotopic tracing," "spectroscopy"). Use Boolean operators (AND/OR) and databases like PubMed or Web of Science. Avoid overly broad terms like "metals" to reduce noise .
Q. How to establish baseline data for copper-iron studies in cellular models?
Conduct dose-response experiments to determine non-toxic Cu/Fe concentrations. Use chelators (e.g., deferoxamine for iron) to modulate metal availability. Include controls for oxidative stress markers (e.g., glutathione levels) to validate experimental conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting synergistic vs. antagonistic copper-iron effects?
Perform systematic reviews with meta-analyses to assess heterogeneity across studies. Evaluate confounding variables (e.g., dietary zinc levels, genetic polymorphisms in metal transporters). Replicate key experiments under standardized conditions to isolate variables .
Q. What experimental designs mitigate confounding factors in copper-iron redox studies?
Use factorial designs to test interactions between Cu/Fe ratios, pH, and temperature. For in vivo studies, pair littermates to control genetic variability. Employ blocking or stratification in statistical models to account for batch effects .
Q. How to optimize conditions for studying copper-iron redox reactions in geochemical contexts?
Simulate environmental conditions using electrochemical cells or hydrothermal reactors. Monitor reaction kinetics via cyclic voltammetry and characterize precipitates with X-ray diffraction (XRD). Vary parameters like dissolved oxygen or salinity to mimic natural systems .
Q. What statistical approaches are suitable for analyzing nonlinear copper-iron dose-response relationships?
Apply non-parametric models (e.g., LOESS regression) or machine learning algorithms (random forests) to capture complex interactions. Use bootstrapping to estimate confidence intervals for thresholds (e.g., toxicity tipping points) .
Q. How can researchers validate mechanistic hypotheses about copper-iron crosstalk in disease models?
Combine knockout models (e.g., hepcidin-deficient mice) with isotopic tracing to dissect metal trafficking pathways. Use CRISPR-Cas9 to silence specific transporters (e.g., DMT1 or CTR1) and assess functional redundancy. Pair with multi-omics (transcriptomics/metallomics) for systems-level insights .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
